1,2-Diphenylethane-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14 |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2/i11D2,12D2 |
InChI Key |
QWUWMCYKGHVNAV-AREBVXNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 1,2-Diphenylethane-d4
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,2-Diphenylethane-d4. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables, details relevant experimental methodologies, and presents logical workflows through standardized diagrams.
Core Chemical Properties
This compound (also known as Bibenzyl-d4) is the deuterium-labeled isotopologue of 1,2-Diphenylethane (B90400).[1][2] The primary application of this labeled compound is in research, particularly as an internal standard in analytical chemistry and in pharmacokinetic studies to understand the metabolic fate of pharmaceuticals.[1][2][3] Deuterium substitution can alter the pharmacokinetic profiles of molecules.[1][2]
The physical and chemical properties of this compound are largely comparable to its non-deuterated counterpart, 1,2-Diphenylethane, with the most significant difference being its molecular weight.
Physical and Chemical Data
The quantitative properties of this compound and its non-deuterated analogue are summarized below for direct comparison.
Table 1: Core Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Dibenzil-d4, s-Diphenylethane-d4, Bibenzyl-d4 |
| Molecular Formula | C₁₄H₁₀D₄ |
| Molecular Weight | 186.29 g/mol |
| CAS Number | 20389-19-9 |
Table 2: Physical Properties of 1,2-Diphenylethane (Non-deuterated)
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 50-53 °C | [4][5][6] |
| Boiling Point | 284 °C | [4][5][6] |
| Density | 1.014 g/mL at 25 °C | [4][6] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Refractive Index | 1.5704 |[4] |
Solubility and Stability
Table 3: Solubility and Stability Profile (Non-deuterated)
| Property | Description | Reference |
|---|---|---|
| Water Solubility | Practically insoluble. | [4][6] |
| Organic Solubility | Soluble in ether, chloroform, carbon disulfide, and hot ethanol (B145695). | [4][6][7] |
| Stability | Stable under normal conditions. | [4][6] |
| Incompatibilities | Incompatible with strong oxidizing agents. Can be oxidized to benzoic acid. | [3][4][6] |
| Storage | Sealed in a dry environment at room temperature. |[4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 1,2-Diphenylethane are crucial for obtaining high-purity material for research applications. The protocols for the deuterated analogue follow the same principles, using deuterated starting materials.
Synthesis of 1,2-Diphenylethane
A common and historical method for synthesizing 1,2-Diphenylethane is through a Wurtz-type coupling reaction.[5][8][9]
Protocol: Synthesis via Sodium Metal Coupling
-
Reaction Setup : To a dry round-bottom flask equipped with a reflux condenser and a stirrer, add an inert solvent such as toluene (B28343).
-
Reagents : Add benzyl (B1604629) chloride (or a deuterated equivalent for this compound) and a slight excess of sodium metal (e.g., 50 parts benzyl chloride to 12 parts sodium).[10]
-
Reaction : Heat the mixture under reflux with stirring. The reaction is complete when the sodium metal is consumed.[10]
-
Work-up : After cooling, the product is extracted. If toluene was used, the solution is decanted and the residue is washed with additional toluene.[10] If no solvent was used, the mixture is extracted with anhydrous ether.[10]
-
Isolation : The solvent is removed via fractional distillation to yield the crude 1,2-Diphenylethane.[10]
Other synthetic routes include the reaction of benzyl chloride in the presence of a copper catalyst or the hydrogenation of benzoin (B196080) over a nickel catalyst.[5][8][9]
Purification Protocol
High purity is essential for analytical applications. A multi-step recrystallization process can be employed to achieve purity levels exceeding 99%.[11]
Protocol: High-Purity Recrystallization [11]
-
Initial Dissolution : Dissolve the crude 1,2-diphenylethane product in a primary alcohol solvent.
-
Acid Wash : Wash the resulting solution with a dilute acid to remove basic impurities.
-
Water Wash : Subsequently, wash the organic solution with deionized water.
-
Primary Crystallization : Cool the solution to induce crystallization. Separate the crystals via filtration.
-
Secondary Crystallization : Re-dissolve the collected crystals in a 75-95% aqueous ethanol solution.
-
Final Product : Cool the solution to effect a second recrystallization, yielding a product with purity potentially as high as 99.4% and iron content below 0.1 ppm. The purified crystals are then dried at approximately 30°C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,2-Diphenylethane CAS#: 103-29-7 [m.chemicalbook.com]
- 5. 1,2-Diphenylethane | 103-29-7 [chemicalbook.com]
- 6. 1,2-Diphenylethane [chembk.com]
- 7. 1,2-Diphenylethane, 98+% | Fisher Scientific [fishersci.ca]
- 8. 1,2-Diphenylethane synthesis - chemicalbook [chemicalbook.com]
- 9. 1,2-Diphenylethane | 103-29-7 | Benchchem [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
Elucidation of the Molecular Structure of 1,2-Diphenylethane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,2-Diphenylethane-d4, a deuterated analog of bibenzyl. This document details the key analytical techniques and experimental protocols relevant to the characterization of this isotopically labeled compound, which is of interest in metabolic studies and as an internal standard in analytical chemistry.
Chemical Structure and Properties
This compound is a form of 1,2-diphenylethane (B90400) where four hydrogen atoms on the ethyl bridge have been replaced with deuterium (B1214612).
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₀D₄ |
| Molecular Weight | 186.29 g/mol [1] |
| CAS Number | 20389-19-9[1] |
| Synonyms | Bibenzyl-d4, Dibenzyl-d4 |
Synthesis of this compound
A plausible synthetic route is the catalytic reduction of stilbene-d2 with deuterium gas. This would involve the addition of two deuterium atoms across the double bond of a deuterated stilbene (B7821643) precursor.
Logical Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Catalytic Deuteration of Stilbene-d2 (Proposed)
This protocol is a proposed method based on established procedures for similar hydrogenations and deuterations.
Materials:
-
Stilbene-d2
-
Palladium on carbon (10% Pd/C)
-
Anhydrous ethanol
-
Deuterium gas (D₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
Procedure:
-
In a round-bottom flask, dissolve stilbene-d2 in anhydrous ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and purge with deuterium gas three times to ensure an inert atmosphere.
-
Pressurize the flask with deuterium gas to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the excess deuterium gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Spectroscopic Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here are predicted based on the known spectra of the non-deuterated analog and the principles of isotopic substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the four benzylic protons in the non-deuterated compound (around 2.9 ppm) will be absent due to the deuterium substitution. The spectrum will be dominated by the signals from the ten aromatic protons.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show signals for the aromatic carbons. The signal for the benzylic carbons will be a triplet due to coupling with deuterium (C-D coupling).
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.2-7.3 | Multiplet | Aromatic protons |
| ¹³C | ~141 | Singlet | Quaternary aromatic carbons |
| ~128.5 | Singlet | Aromatic CH | |
| ~128.3 | Singlet | Aromatic CH | |
| ~125.8 | Singlet | Aromatic CH | |
| ~37 | Triplet | Benzylic carbons (-CD₂-) |
NMR Data Acquisition Workflow:
References
A Technical Guide to the Physical Properties of Deuterated Bibenzyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of bibenzyl and explores the anticipated effects of deuteration on these characteristics. While specific experimental data for deuterated bibenzyl is not extensively available in public literature, this document extrapolates from the properties of its non-deuterated counterpart and the established principles of isotopic substitution. It details standard experimental protocols for the determination of key physical properties and provides a workflow for the characterization of deuterated organic compounds. This guide is intended to be a valuable resource for researchers in organic chemistry, materials science, and drug development who are working with or considering the use of deuterated bibenzyl.
Introduction to Bibenzyl and Deuteration
Bibenzyl, systematically known as 1,2-diphenylethane, is an aromatic hydrocarbon with the chemical formula (C₆H₅CH₂)₂. It consists of two benzyl (B1604629) groups linked by an ethane (B1197151) bridge and serves as the fundamental structure for various natural products, including dihydrostilbenoids and certain alkaloids.[1] Its stable, well-defined structure makes it a useful model compound in various chemical studies.
Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), is a critical technique in scientific research. In drug development, deuteration can alter the metabolic pathways of a drug, potentially leading to a more favorable pharmacokinetic profile by slowing down metabolism at specific sites (the kinetic isotope effect).[2][3] In analytical chemistry, deuterated compounds are widely used as internal standards for mass spectrometry and as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals.[2][4][5]
This guide will first present the established physical properties of bibenzyl and then discuss the theoretical and expected changes to these properties upon deuteration.
Physical Properties of Bibenzyl (Non-Deuterated)
The following table summarizes the key physical properties of non-deuterated bibenzyl, compiled from various sources. These values serve as a baseline for understanding the properties of its deuterated analogs.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ | [6] |
| Molar Mass | 182.26 g/mol | [7] |
| Appearance | White, needle-like or patchy crystals | [6] |
| Melting Point | 50-53 °C | [6] |
| Boiling Point | 284 °C (at 760 mmHg) | [1][6][8] |
| Density | 0.9782 g/cm³ at 25 °C | [1][8][9] |
| Solubility | Insoluble in water; Soluble in ether, carbon disulfide, and hot ethanol. | [6][8] |
| Refractive Index | 1.5476 at 60 °C and 589 nm wavelength | [1][9] |
| Flash Point | >230 °F | [6] |
| Magnetic Susceptibility (χ) | -126.8 × 10⁻⁶ cm³/mol | [1][8] |
Expected Effects of Deuteration on Physical Properties
The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can subtly influence intermolecular forces, leading to predictable changes in physical properties.
-
Molar Mass: The most direct effect of deuteration is an increase in molar mass. For each hydrogen atom replaced by a deuterium atom, the molar mass will increase by approximately 1.006 g/mol .
-
Melting and Boiling Points: Deuterated compounds often exhibit slightly higher melting and boiling points compared to their non-deuterated analogs.[10][11] This is attributed to the fact that the C-D bond is slightly shorter and stronger than the C-H bond, leading to a decrease in the zero-point vibrational energy and slightly stronger intermolecular van der Waals forces.
-
Density: Due to the increased mass of deuterium and the shorter C-D bond length, deuterated compounds are expected to have a slightly higher density than their protonated counterparts.
-
Spectroscopic Properties:
-
NMR Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for -CD, a quintet for -CD₂, and a septet for -CD₃) due to C-D coupling, and their chemical shifts may be slightly altered.[10][11]
-
Infrared (IR) Spectroscopy: The stretching and bending frequencies of C-D bonds will appear at lower wavenumbers (approximately a factor of √2 lower) compared to the corresponding C-H vibrations due to the heavier mass of deuterium.[12][13]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. The fragmentation patterns may also be altered due to the stronger C-D bond, which can influence which bonds are broken during ionization.[14][15][16]
-
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of a deuterated organic compound like bibenzyl.
Determination of Melting Point
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.[17]
-
Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of deuterated bibenzyl.
-
Procedure:
-
A small, dry sample of the crystalline deuterated bibenzyl is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow (typically < 2 °C).
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[17]
-
Apparatus: Simple distillation apparatus (including a round-bottom flask, condenser, thermometer, and receiving flask), heating mantle, boiling chips, sample of deuterated bibenzyl.[17]
-
Procedure:
-
A known volume of the liquid deuterated bibenzyl is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[17]
-
The liquid is heated gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
The temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid.
-
The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and structure of the deuterated compound.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the deuterated bibenzyl is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆).[4][19]
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired. The absence of signals at the expected chemical shifts for the replaced protons in the ¹H NMR spectrum and the characteristic splitting of carbon signals attached to deuterium in the ¹³C NMR spectrum will confirm deuteration.[19]
-
-
Infrared (IR) Spectroscopy:
-
A sample of the deuterated bibenzyl is prepared for analysis (e.g., as a KBr pellet for a solid or a thin film for a liquid).
-
An IR spectrum is recorded. The presence of C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in non-deuterated bibenzyl provides evidence of deuteration.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the deuterated bibenzyl is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
-
The mass spectrum is obtained. The molecular ion peak will confirm the molecular weight of the deuterated compound. Analysis of the fragmentation pattern can provide further structural information.[16][20]
-
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and physical characterization of deuterated bibenzyl.
Caption: Workflow for the synthesis and physical characterization of deuterated bibenzyl.
Conclusion
References
- 1. webqc.org [webqc.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 4. fiveable.me [fiveable.me]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Bibenzyl [chembk.com]
- 7. Dibenzyl | C14H14 | CID 7647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bibenzyl - Wikipedia [en.wikipedia.org]
- 9. webqc.org [webqc.org]
- 10. chem.washington.edu [chem.washington.edu]
- 11. ckgas.com [ckgas.com]
- 12. Computational analysis of the far infrared spectral region of various deuterated varieties of ethylene glycol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. Hydrogen deuterium exchange mass spectrometry in biopharmaceutical discovery and development - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,2-Diphenylethane-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 1,2-Diphenylethane-d4 (also known as bibenzyl-d4), an isotopically labeled compound valuable in metabolism studies, mechanistic investigations, and as an internal standard in analytical chemistry. This guide details established synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
1,2-Diphenylethane (B90400) (bibenzyl) is a simple aromatic hydrocarbon. Its deuterated analogue, this compound, where the four benzylic hydrogens are replaced by deuterium (B1214612), is a powerful tool in scientific research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This property makes deuterated compounds like this compound useful for studying reaction mechanisms and the metabolic fate of drugs and other xenobiotics. The primary focus of this guide is on the practical synthesis of 1,1,2,2-tetradeuterio-1,2-diphenylethane.
Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The most common and efficient methods involve either the direct deuteration of 1,2-diphenylethane or the reduction of a suitable precursor with a deuterium source.
Key Synthetic Approaches:
-
Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a post-synthetic modification where the benzylic C-H bonds of 1,2-diphenylethane are exchanged with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst.
-
Catalytic Deuteration of Stilbene: This method involves the reduction of the double bond in (E)- or (Z)-stilbene using deuterium gas (D₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C).
This guide will focus on the detailed experimental protocol for the catalytic H-D exchange method due to its operational simplicity and the use of readily available and less hazardous reagents.
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed H-D Exchange
This method, adapted from the work of Sajiki and others, utilizes a heterogeneous palladium catalyst to facilitate the exchange of benzylic protons with deuterium from D₂O.[1] A microwave-assisted variation offers a significant acceleration of the reaction.[2]
Reaction Scheme:
Caption: Palladium-catalyzed benzylic H-D exchange.
Materials and Reagents:
-
1,2-Diphenylethane (Bibenzyl)
-
Palladium on carbon (10 wt% Pd)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Celite®
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a microwave reaction vessel, add 1,2-diphenylethane (1.0 mmol, 182.3 mg) and 10% Pd/C (20 mol%, 21.3 mg).
-
Solvent Addition: Add D₂O (5.0 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 60 minutes with stirring.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate (3 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient if necessary.
Data Presentation
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Substrate | 1,2-Diphenylethane | N/A |
| Catalyst | 10% Pd/C | [1] |
| Deuterium Source | D₂O | [1] |
| Temperature | 150 °C | [2] |
| Reaction Time | 60 min | [2] |
| Typical Yield | >95% | [2] |
| Deuterium Incorporation | >98% at benzylic positions | [1] |
Spectroscopic Data
The characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | 7.35-7.20 | m | Aromatic protons (10H) |
| 2.93 | s | Benzylic protons (0H, residual) | |
| ¹³C NMR (CDCl₃, 100 MHz) | 141.8 | Aromatic C (quaternary) | |
| 128.5 | Aromatic CH | ||
| 128.4 | Aromatic CH | ||
| 126.0 | Aromatic CH | ||
| 37.5 (quintet) | Benzylic CD₂ | ||
| ²H NMR (CHCl₃) | 2.90 | s | Benzylic deuterons (4D) |
Note: The multiplicity of the benzylic carbon in the ¹³C NMR spectrum will appear as a quintet due to coupling with the two deuterium atoms (I=1).
Logical Workflow
The overall process from starting material to the final, characterized product can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved efficiently and with high isotopic purity via a palladium-catalyzed hydrogen-deuterium exchange reaction with deuterium oxide. The microwave-assisted protocol offers a rapid and convenient method for laboratory-scale preparation. This deuterated compound serves as a valuable tool for researchers in various scientific disciplines, particularly in the fields of drug metabolism and mechanistic organic chemistry. The detailed protocol and data presented in this guide are intended to facilitate the successful synthesis and characterization of this important isotopically labeled molecule.
References
The Role of 1,2-Diphenylethane-d4 in Advanced Analytical Sciences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
1,2-Diphenylethane-d4 (also known as bibenzyl-d4) is a deuterated form of 1,2-Diphenylethane. Its primary and critical application in the scientific field is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in studies utilizing mass spectrometry (MS). The incorporation of four deuterium (B1214612) atoms into the 1,2-Diphenylethane structure provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties. This characteristic is paramount for correcting analytical variability and enhancing the accuracy and precision of quantitative assays in complex biological matrices.
Principle of Application: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a gold standard for quantitative analysis. The fundamental principle lies in the addition of a known amount of the deuterated standard to a sample at the earliest stage of analysis. As the sample is processed—through extraction, purification, and eventual analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS)—any loss of the target analyte (1,2-Diphenylethane) will be mirrored by a proportional loss of the this compound internal standard.
Because the analyte and the internal standard co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer, the ratio of their signal intensities remains constant, irrespective of sample loss or matrix effects. This allows for highly accurate quantification of the analyte in the original sample.
Key Applications
The principal application of this compound is as an internal standard in a variety of quantitative analytical methods.
Quantitative Bioanalysis
In drug discovery and development, accurate measurement of drug and metabolite concentrations in biological fluids (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic and toxicokinetic studies. When 1,2-Diphenylethane or structurally similar compounds are the analytes of interest, this compound serves as an ideal internal standard to ensure the reliability of the bioanalytical data.
Metabolic Profiling
In metabolomics research, this compound can be used to accurately quantify the endogenous levels of 1,2-Diphenylethane in various biological systems. This is essential for understanding the metabolic pathways and networks associated with this compound.
Environmental and Food Safety Analysis
For the detection and quantification of 1,2-Diphenylethane as a potential contaminant in environmental or food samples, the use of its deuterated analog as an internal standard provides the necessary accuracy and precision to meet regulatory requirements.
Data Presentation
The quantitative data obtained from an LC-MS/MS analysis using this compound as an internal standard is typically presented in a tabular format. The following is a representative table illustrating the type of data generated for a calibration curve and the analysis of quality control (QC) samples.
| Sample Type | Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Blank | 0 | 0 | 152345 | 0.000 | 0.00 | N/A |
| Cal 1 | 1 | 1510 | 151987 | 0.010 | 1.02 | 102.0 |
| Cal 2 | 5 | 7650 | 153012 | 0.050 | 4.95 | 99.0 |
| Cal 3 | 20 | 30800 | 154000 | 0.200 | 20.1 | 100.5 |
| Cal 4 | 50 | 77500 | 155000 | 0.500 | 50.5 | 101.0 |
| Cal 5 | 100 | 156000 | 156000 | 1.000 | 99.8 | 99.8 |
| LQC | 3 | 4600 | 153500 | 0.030 | 2.98 | 99.3 |
| MQC | 40 | 62000 | 155000 | 0.400 | 40.2 | 100.5 |
| HQC | 80 | 124000 | 155000 | 0.800 | 79.5 | 99.4 |
Experimental Protocols
Protocol: Quantification of an Analyte in Human Plasma using a Deuterated Internal Standard
1. Materials and Reagents
-
Human plasma (blank)
-
Analyte (e.g., 1,2-Diphenylethane) reference standard
-
Deuterated Internal Standard (IS) (e.g., this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and QC Samples
-
Prepare stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
-
To prepare calibration standards, spike 5 µL of each working standard solution into 95 µL of blank human plasma.
-
To prepare QC samples, spike the corresponding working solutions into blank human plasma at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the IS working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte (1,2-Diphenylethane): To be determined by infusion of the standard (e.g., Q1: 183.1 -> Q3: 91.1)
-
IS (this compound): To be determined by infusion of the standard (e.g., Q1: 187.1 -> Q3: 93.1)
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship demonstrating how a deuterated internal standard corrects for analytical variability.
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, widely regarded as the gold standard for robust and reliable quantification, particularly in liquid chromatography-mass spectrometry (LC-MS).
The Core Principle: Isotope Dilution Mass Spectrometry
The effectiveness of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1] This subtle change in mass allows the mass spectrometer to distinguish between the native analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[3] Any loss of the analyte during sample handling—such as extraction, cleanup, or injection—as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss of the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]
Key Advantages of Using Deuterated Internal Standards
The near-identical chemical nature of a deuterated internal standard to its unlabeled counterpart provides several key advantages over other types of internal standards, such as structural analogs.
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the native analyte in chromatographic systems.[4] This is crucial for compensating for matrix effects, which can suppress or enhance the analyte signal at a specific retention time.[5]
-
Similar Ionization Efficiency: Because their chemical structures are almost identical, the analyte and the deuterated standard exhibit very similar ionization efficiencies in the mass spectrometer's source.[6]
-
Correction for Sample Variability: They effectively correct for a wide range of analytical variabilities, including inconsistencies in sample preparation, injection volume, and instrument response drift.[7][8]
Experimental Workflow and Protocols
A generalized methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard is outlined below.
Detailed Methodologies
A. Preparation of Stock and Working Solutions [1]
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Calibration Curve Standards: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer. This concentration must be kept consistent across all samples, calibrators, and quality controls.
B. Sample Preparation Protocol: Protein Precipitation (PPT) for Plasma [2] This protocol is a rapid method for removing the majority of proteins from a plasma sample.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard spiking solution to the plasma and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC vial for analysis.[2]
C. Data Processing and Quantification [1]
-
Peak Integration: Integrate the peak areas for the selected multiple reaction monitoring (MRM) transitions of both the analyte and the deuterated internal standard.
-
Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Plot the response ratios of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x or 1/x²) linear regression.
-
Concentration Determination: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
Quantitative Data and Performance
The inclusion of a deuterated internal standard markedly improves assay performance.
Table 1: Comparison of Method Performance With and Without a Deuterated Internal Standard
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Key Finding |
|---|---|---|---|
| Precision (%RSD) | 8.5% - 15.2% | < 5% | Deuterated IS significantly reduces variability across sample preparations and injections. |
| Accuracy (%Bias) | -12.8% to +18.5% | -4.2% to +3.8% | The use of a deuterated IS provides a mean bias that is not significantly different from the true value.[1] |
| Linearity (r²) | > 0.99 | > 0.995 | While both methods can show good linearity, the deuterated IS ensures the accuracy of each point on the curve. |
Note: Data is representative and compiled from typical bioanalytical method validation reports.
Potential Challenges and Critical Considerations
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors to avoid compromising data integrity.[9]
-
Position of Deuterium Labeling: Deuterium atoms must be placed on stable positions within the molecule.[10] Sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups) should be avoided, as this can compromise the analysis.[1][11] Labeling should instead target stable positions like aliphatic or aromatic carbons.[8]
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical.[1] The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[2] Isotopic enrichment should ideally be ≥98%.[1]
-
Isotopic Interference (Crosstalk): Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass channel of the deuterated internal standard.[3] This is more common when using standards with a low degree of deuteration (e.g., d1 or d2).[12] Using an internal standard with a higher number of deuterium atoms (e.g., d3 or greater) increases the mass difference and minimizes this risk.[3][8]
-
The Deuterium Isotope Effect: The substitution of hydrogen with deuterium can slightly alter physicochemical properties, which may lead to a small difference in retention time between the deuterated standard and the native analyte.[5][9] While often negligible, this shift should be monitored during method development to ensure co-elution is adequate for the correction of matrix effects.[9]
Conclusion
The use of deuterated internal standards in LC-MS is a cornerstone of high-quality quantitative analysis.[1] By effectively compensating for a wide range of analytical variabilities, they empower researchers to generate data with the highest degree of accuracy, precision, and reliability.[1] While their implementation requires careful planning, validation, and awareness of potential pitfalls, the resulting data integrity and confidence in analytical outcomes are unparalleled.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterium Labeling of 1,2-Diphenylethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for deuterium (B1214612) labeling of 1,2-diphenylethane (B90400), also known as bibenzyl. Deuterium-labeled compounds are invaluable tools in various scientific disciplines, including mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis. This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of key workflows to aid in the practical application of these techniques.
Introduction to Deuterium Labeling
Isotopic labeling with deuterium, a stable isotope of hydrogen, involves the selective replacement of one or more hydrogen atoms in a molecule with deuterium atoms. This substitution offers a powerful means to trace the fate of molecules in chemical and biological systems without significantly altering their physicochemical properties. In the context of drug development, deuterium labeling can strategically modify the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.
Synthetic Approaches to Deuterated 1,2-Diphenylethane
The introduction of deuterium into the 1,2-diphenylethane scaffold can be primarily achieved through two strategic approaches:
-
Catalytic Deuteration of Stilbene (B7821643): This method involves the reduction of the carbon-carbon double bond in stilbene (1,2-diphenylethene) using a deuterium source.
-
Hydrogen-Deuterium (H-D) Exchange: This approach involves the direct replacement of hydrogen atoms on the 1,2-diphenylethane molecule with deuterium from a deuterium-rich solvent, often facilitated by a metal catalyst.
This guide will delve into the detailed experimental protocols for both of these methodologies.
Catalytic Deuteration of Stilbene
The catalytic reduction of stilbene offers a straightforward route to 1,2-dideuterio-1,2-diphenylethane. The choice of catalyst and deuterium source is critical for achieving high deuterium incorporation and reaction yield.
Experimental Protocol: Catalytic Deuteration of trans-Stilbene (B89595)
This protocol details the synthesis of 1,2-dideuterio-1,2-diphenylethane via the catalytic deuteration of trans-stilbene using deuterium gas.
Materials:
-
trans-Stilbene
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (B1210297) (anhydrous)
-
Deuterium gas (D₂)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve trans-stilbene (1.0 g, 5.55 mmol) in anhydrous ethyl acetate (50 mL).
-
Carefully add 10% palladium on carbon (100 mg, 10 wt%).
-
Seal the reaction vessel and purge the system with nitrogen gas, followed by vacuum.
-
Introduce deuterium gas (D₂) into the vessel, typically to a pressure of 1-4 atm. If using a balloon, ensure it is securely attached and filled with D₂.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the excess deuterium gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethyl acetate (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford 1,2-dideuterio-1,2-diphenylethane as a white crystalline solid.
Quantitative Data for Catalytic Deuteration
| Product | Starting Material | Deuterium Source | Catalyst | Solvent | Yield (%) | Deuterium Incorporation (%) |
| 1,2-dideuterio-1,2-diphenylethane | trans-Stilbene | D₂ gas | 10% Pd/C | Ethyl Acetate | >95 | >98 |
Diagram of Catalytic Deuteration Workflow
A Technical Guide to the Solubility of 1,2-Diphenylethane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Diphenylethane-d4. Given that the isotopic substitution of hydrogen with deuterium (B1214612) has a negligible effect on solubility, this document will refer to the extensive data available for its non-deuterated analogue, 1,2-Diphenylethane (also known as bibenzyl). This approach provides a robust and accurate understanding of the compound's solubility characteristics for practical laboratory applications.
Core Principles and Predictions
1,2-Diphenylethane is a nonpolar aromatic hydrocarbon. Its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for nonpolar organic solvents and practical insolubility in polar solvents like water. The molecule's structure, consisting of two phenyl rings attached to an ethane (B1197151) bridge, allows for favorable van der Waals interactions and π-π stacking with aromatic and other nonpolar solvents.
Quantitative Solubility Data
Quantitative solubility data for 1,2-Diphenylethane in several common organic solvents has been experimentally determined. The following table summarizes the mole fraction solubility of 1,2-Diphenylethane at various temperatures, as reported in the Indian Journal of Chemical Technology.[1][2]
| Temperature (K) | Mole Fraction (x₁) in Acetone | Mole Fraction (x₁) in Chloroform | Mole Fraction (x₁) in Dichloromethane | Mole Fraction (x₁) in Ethanol |
| 278.15 | 0.1876 | 0.3155 | 0.3288 | 0.0089 |
| 283.15 | 0.2153 | 0.3542 | 0.3682 | 0.0104 |
| 288.15 | 0.2461 | 0.3963 | 0.4111 | 0.0121 |
| 293.15 | 0.2804 | 0.4419 | 0.4578 | 0.0140 |
| 298.15 | 0.3185 | 0.4913 | 0.5085 | 0.0162 |
| 303.15 | 0.3609 | 0.5448 | 0.5636 | 0.0187 |
| 308.15 | 0.4079 | 0.6026 | 0.6234 | 0.0215 |
| 313.15 | 0.4599 | 0.6651 | 0.6883 | 0.0247 |
| 318.15 | 0.5174 | 0.7327 | 0.7587 | 0.0283 |
| 323.15 | 0.5808 | 0.8058 | 0.8351 | 0.0324 |
Data sourced from Qi, Y. (2021). Determination and correlation of solubility and solution thermodynamics of 1, 2-diphenylethane in different pure solvents. Indian Journal of Chemical Technology, 28(1), 117-122.[1][2]
Experimental Protocols
The quantitative solubility data presented was obtained using a static analytical method, a robust and common technique for determining equilibrium solubility. The general protocol for such an experiment is as follows:
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute and then determining the mass of the solute dissolved in a known mass of the solvent.
Apparatus and Materials:
-
1,2-Diphenylethane (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or shaker
-
Sealed glass vials
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
Procedure:
-
Sample Preparation: An excess amount of 1,2-Diphenylethane is added to a series of sealed glass vials, each containing a known volume of the desired solvent.
-
Equilibration: The vials are placed in a thermostatically controlled shaker bath set to the desired temperature. The mixtures are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Sample Withdrawal: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately passed through a syringe filter to remove any suspended solid particles.
-
Gravimetric Analysis: A precise volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute).
-
Mass Determination: Once the solvent is completely evaporated, the container with the solid residue is weighed again. The difference in mass corresponds to the mass of 1,2-Diphenylethane dissolved in the known volume of the solvent.
-
Calculation: The solubility is then calculated, typically as a mole fraction, or in units such as grams per 100 mL of solvent.
Logical Workflow: Use as an Internal Standard
This compound is most commonly utilized as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates the typical workflow for its use in quantifying an analyte (in this case, 1,2-Diphenylethane).
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
Methodological & Application
Application Note: Quantitative Analysis of Stilbenes in Biological Matrices using 1,2-Diphenylethane-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of stilbenes in biological matrices, such as plasma. Due to its structural similarity to the core structure of stilbenes, 1,2-Diphenylethane-d4 is an ideal internal standard for this application. This document provides a detailed protocol for the analysis of the synthetic stilbene, Diethylstilbestrol (DES), using this compound as an internal standard. The methodology is based on established analytical principles and validated methods for similar compounds, ensuring high accuracy, precision, and robustness.
Introduction
Stilbenes are a class of naturally occurring and synthetic phenolic compounds characterized by a 1,2-diphenylethane (B90400) backbone. They have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including estrogenic, anti-inflammatory, and anti-cancer properties. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte provides the most effective means to compensate for variations in sample preparation, matrix effects, and instrument response.[2] this compound, with its deuterated 1,2-diphenylethane core, is a suitable SIL-IS for the analysis of various stilbenes. This application note details a proposed method for the quantification of Diethylstilbestrol (DES) in plasma, a representative stilbene, using this compound.
Experimental
Materials and Reagents
-
Diethylstilbestrol (DES) analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control plasma (human or animal)
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DES and this compound in methanol.
-
Working Standard Solutions: Prepare a series of DES working solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions
The multiple reaction monitoring (MRM) transitions for DES and the proposed transitions for this compound are listed in Table 2. The transitions for this compound are proposed based on the known fragmentation pattern of its non-deuterated analog, bibenzyl, which primarily involves cleavage of the ethyl bridge.
Table 2: MRM Transitions for DES and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DES (Quantifier) | 267.1 | 237.1 | 150 | 35 |
| DES (Qualifier) | 267.1 | 133.0 | 150 | 45 |
| This compound (IS) | 185.2 | 95.1 | 150 | 25 |
Data Analysis
The concentration of DES in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Expected Method Performance
The following tables summarize the expected quantitative performance of this method, based on typical validation data for similar LC-MS/MS assays of stilbenes in biological matrices.[3]
Table 3: Expected Calibration Curve Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Table 4: Expected Accuracy and Precision
| QC Level | Concentration (ng/mL) | Expected Accuracy (% Recovery) | Expected Precision (%RSD) |
| LLOQ | 0.1 | 85 - 115% | < 20% |
| Low QC | 0.3 | 85 - 115% | < 15% |
| Mid QC | 10 | 85 - 115% | < 15% |
| High QC | 80 | 85 - 115% | < 15% |
Visualizations
Conclusion
The proposed LC-MS/MS method utilizing this compound as an internal standard offers a robust and reliable approach for the quantitative analysis of stilbenes in biological matrices. The use of a stable isotope-labeled internal standard with a core structure identical to the analyte class is expected to provide excellent correction for matrix effects and other sources of analytical variability, leading to high-quality data suitable for regulated bioanalysis. This application note provides a comprehensive framework for the implementation of this method in a research or drug development setting.
References
Application Note: 1,2-Diphenylethane-d4 as an Internal Standard for GC-MS Analysis
AN-2025-12-06
Abstract
This document provides a detailed protocol and application notes for the use of 1,2-Diphenylethane-d4 (DPE-d4) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of aromatic compounds. The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of analytical results.
Introduction
Quantitative analysis by GC-MS requires meticulous control over experimental variables. However, variations can arise from sample loss during extraction, derivatization inefficiencies, injection volume differences, and ion suppression or enhancement caused by the sample matrix. An internal standard (IS) is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. The analyte's response is measured relative to the IS, mitigating the impact of procedural variations.
This compound is an ideal internal standard for the analysis of various aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs), synthetic estrogens, or other molecules containing a bibenzyl core structure. Its chemical and physical properties are very similar to its non-deuterated analog (1,2-Diphenylethane) and other structurally related analytes. This similarity ensures it behaves comparably during sample extraction and chromatographic separation. However, its mass is four daltons higher, allowing for clear differentiation and independent quantification by the mass spectrometer.
Advantages of this compound as an IS:
-
Co-elution: Similar chromatographic behavior to target analytes ensures it elutes in the same time window, providing effective correction for matrix effects at the point of elution.
-
Extraction Efficiency Correction: Experiences similar losses as the analyte during sample preparation steps.
-
Mass Differentiation: Easily distinguished from the unlabeled analyte by MS without isotopic overlap.
-
Chemical Inertness: Stable throughout the entire analytical procedure.
Experimental Protocol
This protocol provides a general framework for the analysis of a target analyte using DPE-d4 as an internal standard. Parameters should be optimized for the specific analyte and matrix.
Materials and Reagents
-
Internal Standard: this compound (CAS No. 645-83-0)
-
Target Analyte(s): e.g., 1,2-Diphenylethane, or other relevant aromatic compounds.
-
Solvents: Hexane (B92381), Dichloromethane (B109758), Methanol (all HPLC or GC-grade).
-
Apparatus: Volumetric flasks, pipettes, autosampler vials with inserts, GC-MS system.
Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL (1000 µg/mL) stock solution. Store at 4°C.
-
Analyte Stock Solution (AS Stock): Prepare a 1 mg/mL stock solution of the target analyte(s) in a similar manner.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock to a concentration of 10 µg/mL in dichloromethane. This solution will be used to spike all samples and standards.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the AS Stock. Spike each standard with a constant volume of the IS Working Solution to achieve a final IS concentration of 1 µg/mL in each vial. For example, prepare standards ranging from 0.1 µg/mL to 50 µg/mL of the analyte.
Sample Preparation (Example: Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, wastewater), add 100 µL of the IS Working Solution (10 µg/mL).
-
Vortex for 30 seconds.
-
Add 3 mL of Hexane:Dichloromethane (9:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane and transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters. These should be optimized for the specific application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 80°C, hold for 1 min. Ramp: 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Analyte (1,2-Diphenylethane): m/z 182 (Quantifier), 91 (Qualifier) |
| IS (this compound): m/z 186 (Quantifier), 93 (Qualifier) |
Data Analysis and Quantitative Results
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
Calibration Curve
The following table presents representative data for a calibration curve.
| Analyte Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,480 | 1,450,110 | 0.0107 |
| 0.5 | 78,950 | 1,485,230 | 0.0531 |
| 1.0 | 160,200 | 1,501,500 | 0.1067 |
| 5.0 | 815,600 | 1,495,880 | 0.5452 |
| 10.0 | 1,650,300 | 1,510,450 | 1.0926 |
| 25.0 | 4,210,500 | 1,505,730 | 2.7964 |
| 50.0 | 8,350,700 | 1,498,990 | 5.5709 |
| Linear Regression | y = 0.1109x - 0.0015 | R² = 0.9998 |
Method Validation
The method's performance was evaluated for precision, accuracy, and sensitivity.
| Parameter | Result | Comment |
| Limit of Detection (LOD) | 0.03 µg/mL | Calculated as 3.3 * (Standard Deviation of the Intercept / Slope) |
| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Precision (Repeatability) | RSD < 5% | Determined from six replicate injections of a mid-level concentration standard (5 µg/mL). |
| Accuracy (Recovery) | 96.5% - 104.2% | Assessed by spiking known concentrations of the analyte into a blank matrix at three different levels. |
Visualizations
Experimental Workflow
The diagram below illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: GC-MS workflow using an internal standard.
Principle of Internal Standard Correction
This diagram shows how the ratio-based calculation corrects for potential sample loss during preparation.
Caption: How an internal standard corrects for sample loss.
Conclusion
This compound serves as an excellent internal standard for the GC-MS quantification of aromatic compounds. Its properties allow for the effective correction of analytical variability, leading to highly accurate, precise, and reliable results. The protocol and data presented here provide a solid foundation for developing and validating specific methods for a wide range of research, clinical, and environmental applications.
Application of Deuterated Standards in Bioanalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS), represents the gold standard for quantitative bioanalysis.[1][2] This approach is fundamental to drug discovery and development, providing the accuracy and precision required for pharmacokinetic (PK), drug metabolism (DM), and toxicokinetic studies.[3][4] Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H or D).[5] This substitution results in a compound that is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[4][5]
The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte is added to the sample at an early stage of preparation.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the non-labeled analyte to the deuterated internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[1]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is considered the "gold standard" in quantitative bioanalysis for several key reasons:[3][5]
-
Co-elution with Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte, ensuring both compounds experience the same matrix effects simultaneously for the most accurate correction.[3][6]
-
Similar Physicochemical Properties: Being chemically identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and mass spectrometer performance.[3][6]
-
Increased Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance.[7][8]
-
Regulatory Acceptance: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[4][9]
Logical Justification for Selecting a Deuterated Internal Standard
The decision to use a deuterated internal standard is based on a logical progression aimed at achieving the most accurate and reliable bioanalytical data, which is crucial for regulatory submissions.
Caption: Rationale for Deuterated IS Selection.
Quantitative Data Presentation
The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements.
| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) | Reference |
| Analog IS | Kahalalide F | 96.8 | 8.6 | [10] |
| Deuterated SIL-IS | Kahalalide F | 100.3 | 7.6 | [10] |
| Analog IS | Tubulin Inhibitor D-24851 | Variable | High | [10] |
| Deuterated SIL-IS | Tubulin Inhibitor D-24851 | Close to 100 | Low | [10] |
| Parameter | Deuterated Internal Standard | Analog Internal Standard | Reference |
| Physicochemical Properties | Essentially identical to the analyte | May have different polarity, pKa, and solubility | [11] |
| Chromatographic Behavior | Co-elutes with the analyte | Retention time may differ from the analyte | [11] |
| Extraction Recovery | Tracks the analyte's recovery very closely | May exhibit different extraction efficiency | [11] |
| Ionization Efficiency | Subject to the same matrix effects as the analyte | Ionization can be affected differently by matrix components | [11] |
| Regulatory Acceptance | Highly recommended and often expected | May require more extensive validation to justify its use | [11] |
Experimental Protocols
Protocol 1: General Bioanalytical Workflow using a Deuterated Internal Standard
This protocol outlines a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard with LC-MS/MS.[3][11]
Caption: A typical bioanalytical workflow.
Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine), calibration standards, and quality controls on ice.[12]
-
Vortex each sample to ensure homogeneity.[12]
-
Aliquot a specific volume (e.g., 100 µL) of each sample into a clean microcentrifuge tube or a 96-well plate.[3][12]
-
Add a known concentration of the deuterated internal standard working solution to each tube (except for blank matrix samples).[12]
-
Vortex briefly to mix.[12]
-
-
Analyte Extraction (Protein Precipitation):
-
Add 3-4 volumes of ice-cold acetonitrile (B52724) (containing 0.1% formic acid, if necessary) to each sample to precipitate proteins.[12]
-
Vortex vigorously for at least 1 minute to ensure complete protein denaturation.[12]
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials.[12]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.[11]
-
Chromatographically separate the analyte and deuterated internal standard from matrix components using a suitable HPLC or UPLC column.[11]
-
Detect the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[11] Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS.[11]
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the deuterated internal standard.[4][11]
-
Calculate the peak area ratio of the analyte to the internal standard.[4][11]
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[4]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol describes the use of a deuterated internal standard in an in vitro metabolic stability assay using liver microsomes.[8]
Methodology:
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Incubate the plate at 37°C with shaking.[8]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.[8]
-
Add the aliquot to a separate 96-well plate containing ice-cold acetonitrile with the deuterated internal standard.[8] This immediately stops the enzymatic reaction and precipitates the proteins.[8]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.[8]
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.[8]
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[8]
-
Plot the natural logarithm (ln) of the percent remaining versus time to determine the in vitro half-life.[8]
-
Considerations and Best Practices
While deuterated standards are the preferred choice, there are some considerations to ensure their optimal performance:
-
Isotopic Purity: The isotopic purity of the deuterated standard is important to avoid interference with the measurement of the analyte.[8]
-
Isotopic Exchange: It is crucial to ensure that the deuterium atoms are placed in non-exchangeable positions on the molecule to prevent their loss in solution or during analysis.[8][13] Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[13]
-
Chromatographic Separation: In some cases, deuterated standards can exhibit slightly different chromatographic retention times compared to the unlabeled analyte, an "isotopic effect" that should be evaluated during method development.[8][14]
-
Mass Increase: The deuterated internal standard should have a sufficient mass increase (typically +3 amu or more) to show a signal outside the natural isotopic distribution of the analyte.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. hilarispublisher.com [hilarispublisher.com]
Application Note: High-Sensitivity Quantification of Aromatic Hydrocarbons Using 1,2-Diphenylethane-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of aromatic hydrocarbons in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1,2-Diphenylethane-d4 as an internal standard. The use of a deuterated internal standard is a critical component of high-quality quantitative analysis, as it effectively compensates for variations that can occur during sample preparation and instrumental analysis. This document provides detailed experimental protocols for sample preparation of environmental and biological matrices, along with illustrative quantitative performance data.
Introduction
Accurate and precise quantification of aromatic hydrocarbons is essential in environmental monitoring, toxicological studies, and pharmaceutical research due to their potential carcinogenicity and toxicity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for chromatographic quantification. An ideal internal standard should be chemically similar to the analyte of interest, but with a different mass-to-charge ratio (m/z) for distinct detection by the mass spectrometer. This compound serves as an excellent internal standard for various aromatic compounds due to its structural similarity and the mass shift provided by the deuterium (B1214612) atoms, which ensures it co-elutes with the analytes of interest, thereby providing superior correction for matrix effects and improving the accuracy and precision of quantification.
Quantitative Data
The following tables summarize representative quantitative data for the analysis of select polycyclic aromatic hydrocarbons (PAHs) using this compound as an internal standard. This data is illustrative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Naphthalene | 0.1 | 0.3 |
| Acenaphthylene | 0.08 | 0.25 |
| Fluorene | 0.05 | 0.15 |
| Phenanthrene | 0.05 | 0.15 |
| Anthracene | 0.06 | 0.2 |
| Fluoranthene | 0.04 | 0.12 |
| Pyrene | 0.04 | 0.12 |
| Benz[a]anthracene | 0.03 | 0.1 |
| Chrysene | 0.03 | 0.1 |
Table 2: Recovery and Precision Data
| Analyte | Spiked Concentration (ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Naphthalene | 10 | 95.2 | 4.8 |
| Phenanthrene | 10 | 98.1 | 3.5 |
| Pyrene | 10 | 97.5 | 3.9 |
| Benz[a]anthracene | 10 | 96.8 | 4.1 |
Experimental Protocols
Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of certified PAH standard solutions and a constant amount of the this compound working standard solution into a blank matrix. A typical calibration curve might range from 0.1 to 100 ng/mL.
Sample Preparation: Water Samples
-
Sample Collection: Collect water samples in amber glass bottles.
-
Fortification: To a 100 mL water sample, add a known amount of the this compound working standard solution.
-
Extraction:
-
Perform a liquid-liquid extraction (LLE) by adding 50 mL of dichloromethane (B109758) to the water sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
Sample Preparation: Soil/Sediment Samples
-
Sample Collection: Collect soil or sediment samples and air-dry them.
-
Fortification: To 10 g of homogenized soil, add a known amount of the this compound working standard solution.
-
Extraction:
-
Perform a Soxhlet extraction with 150 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) for 16 hours.
-
Alternatively, use an accelerated solvent extraction (ASE) method.
-
-
Cleanup:
-
Concentrate the extract to approximately 2 mL.
-
Perform a solid-phase extraction (SPE) cleanup using a silica (B1680970) gel cartridge to remove polar interferences.
-
Elute the aromatic hydrocarbons with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
-
Concentration and Analysis: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 310°C, hold for 10 minutes.
-
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for each target PAH and for this compound.
-
Visualizations
Caption: General experimental workflow for the quantification of aromatic hydrocarbons.
Caption: Logical relationship of the internal standard method for quantification.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of aromatic hydrocarbons in various complex matrices. The detailed protocols and illustrative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as improved precision and accuracy, are crucial for generating high-quality data in regulated and research environments.
Application Notes and Protocols: 1,2-Diphenylethane-d4 in Environmental Sample Analysis
Introduction
In the quantitative analysis of environmental samples, precision and accuracy are paramount. The use of internal standards is a critical component of robust analytical methodologies, particularly in chromatographic and mass spectrometric techniques. Internal standards help to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. Deuterated compounds, which are stable isotope-labeled analogs of target analytes, are often considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[1] This document provides detailed application notes and protocols for the use of 1,2-Diphenylethane-d4 as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of semi-volatile organic compounds (SVOCs) in environmental matrices such as water and soil.
Principle of Isotope Dilution using this compound
Isotope dilution mass spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. A known amount of an isotopically labeled standard, in this case, this compound, is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the deuterated internal standard.[1] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, an accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies.
Application 1: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Water Samples
This protocol outlines the use of this compound as an internal standard for the quantification of select Polycyclic Aromatic Hydrocarbons (PAHs) in wastewater samples using GC-MS.
Experimental Protocol
-
Sample Collection and Preservation:
-
Collect 1-liter water samples in amber glass bottles.
-
Preserve the samples by acidifying to a pH < 2 with sulfuric acid.
-
Store at 4°C until extraction.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Spike each 1-liter water sample with a known amount of the this compound stock solution to achieve a final concentration of 20 µg/L.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
Transfer the spiked water sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane (B109758) to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
The GC is equipped with a capillary column suitable for PAH analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness phenyl-arylene phase column).
-
The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Data Presentation
Table 1: GC-MS Parameters for PAH Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Monitored Ions | Analyte-specific and this compound specific ions |
Table 2: Quantification Ions and Expected Retention Times
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Expected Retention Time (min) |
| Naphthalene | 128 | 129 | 127 | 10.5 |
| Acenaphthene | 154 | 153 | 152 | 12.8 |
| Fluorene | 166 | 165 | 167 | 14.2 |
| Phenanthrene | 178 | 179 | 176 | 16.5 |
| Anthracene | 178 | 179 | 176 | 16.6 |
| This compound (IS) | 186 | 92 | 108 | 15.1 |
Workflow Diagram
Caption: Workflow for PAH Analysis in Water.
Application 2: Determination of Phthalate (B1215562) Esters in Soil Samples
This protocol describes a method for the quantification of common phthalate esters in soil using this compound as an internal standard with GC-MS analysis.
Experimental Protocol
-
Sample Preparation:
-
Air-dry the soil sample and sieve to remove large debris.
-
Homogenize the sieved soil.
-
-
Internal Standard Spiking and Extraction:
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Spike the soil with a known amount of this compound stock solution.
-
Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetone/hexane.
-
Combine the extracts.
-
-
Extract Cleanup (if necessary):
-
For soils with high organic content, a solid-phase extraction (SPE) cleanup step may be required. Pass the combined extract through a silica (B1680970) gel SPE cartridge.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
The GC-MS parameters will be similar to those for PAH analysis, but the oven temperature program may need to be adjusted to optimize the separation of phthalate esters.
-
Data Presentation
Table 3: GC-MS Parameters for Phthalate Ester Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 290°C |
| Oven Program | 70°C (hold 1 min), ramp to 200°C at 15°C/min, then ramp to 310°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Monitored Ions | Analyte-specific and this compound specific ions |
Table 4: Quantification Ions for Common Phthalate Esters
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diethyl Phthalate (DEP) | 149 | 177 | 222 |
| Di-n-butyl Phthalate (DBP) | 149 | 205 | 223 |
| Benzyl Butyl Phthalate (BBP) | 149 | 91 | 206 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 149 | 167 | 279 |
| This compound (IS) | 186 | 92 | 108 |
Logical Relationship Diagram
Caption: Rationale for Using this compound.
References
Application Notes and Protocols for Metabolomics Research Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Metabolomics
In the dynamic field of metabolomics, the precise and accurate quantification of metabolites is crucial for understanding biological systems, identifying biomarkers, and accelerating drug development.[1][2] The inherent variability in sample preparation and analysis, however, presents a significant challenge.[3] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has emerged as the gold standard for addressing these challenges in mass spectrometry-based metabolomics.[2][4]
Deuterated standards are analogues of the target analytes where one or more hydrogen atoms have been replaced by deuterium.[4][5] This substitution results in a molecule that is chemically and physically almost identical to its unlabeled counterpart but possesses a distinct mass.[6] This key characteristic allows the deuterated standard to co-elute with the analyte of interest, experiencing and correcting for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of quantitative results.[3][4][6]
Key Benefits of Using Deuterated Standards:
-
Improved Accuracy and Precision: By co-eluting with the analyte, deuterated standards effectively compensate for variations during sample preparation and analysis.[4][6]
-
Correction for Matrix Effects: They help to mitigate the impact of ion suppression or enhancement from complex biological matrices.[1][3]
-
Enhanced Detection Sensitivity: The use of these standards can help differentiate true metabolite signals from background noise.[4]
-
Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.[4]
Experimental Protocols
Protocol 1: Sample Preparation for Targeted Metabolomics in Plasma
This protocol outlines a general procedure for the extraction of metabolites from plasma samples using protein precipitation, incorporating a deuterated internal standard mix.
Materials:
-
Biological plasma samples
-
Deuterated internal standard (IS) stock solution (a mixture of deuterated analogues of the target metabolites in a suitable solvent)
-
LC-MS grade methanol, chilled at -20°C
-
LC-MS grade acetonitrile, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge (capable of 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent metabolite degradation.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample. To this, add 10 µL of the deuterated internal standard stock solution. Vortex briefly to mix.
-
Protein Precipitation: Add 200 µL of cold (-20°C) methanol/acetonitrile (1:1, v/v) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and the deuterated internal standards and transfer it to a new microcentrifuge tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. Vortex and centrifuge to remove any remaining particulates.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Quantitative Metabolomics
This protocol provides a general framework for the analysis of extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1]
LC Parameters (Example for a C18 reverse-phase column):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute metabolites with increasing hydrophobicity.[3]
-
Flow Rate: 0.3-0.5 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes of interest.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer. This involves defining specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for the specific instrument and analytes.
Data Presentation
The use of deuterated internal standards allows for robust quantification. The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard.
Table 1: Example of Quantitative Data for a Target Analyte with and without Internal Standard Correction.
| Sample ID | Analyte Peak Area (Uncorrected) | Deuterated IS Peak Area | Analyte/IS Ratio | Calculated Concentration (µM) | %CV (without IS) | %CV (with IS) |
| Control 1 | 125,430 | 150,120 | 0.835 | 4.18 | 15.2% | 3.5% |
| Control 2 | 110,980 | 145,670 | 0.762 | 3.81 | ||
| Control 3 | 135,210 | 155,430 | 0.870 | 4.35 | ||
| Treated 1 | 250,110 | 148,990 | 1.679 | 8.39 | 12.8% | 4.1% |
| Treated 2 | 280,540 | 152,340 | 1.841 | 9.21 | ||
| Treated 3 | 265,780 | 151,080 | 1.760 | 8.80 |
This table illustrates how the use of a deuterated internal standard can significantly reduce the coefficient of variation (%CV), leading to more precise and reliable quantitative results.
Table 2: Comparison of Analyte Recovery with and without Deuterated Internal Standard Correction.
| Sample Matrix | Analyte Spike Level (ng/mL) | Recovery without IS Correction (%) | Recovery with Deuterated IS Correction (%) |
| Plasma | 10 | 75.4 | 98.7 |
| Urine | 10 | 68.2 | 101.2 |
| Tissue Homogenate | 10 | 85.1 | 99.5 |
This table demonstrates the ability of deuterated internal standards to correct for matrix effects and improve the accuracy of recovery calculations across different biological matrices.
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative metabolomics using deuterated standards.
Caption: Logical diagram illustrating how deuterated standards correct for analytical variability.
References
Application Note: NMR Spectral Analysis of 1,2-Diphenylethane-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 1,2-Diphenylethane-d4. This deuterated analog of 1,2-Diphenylethane is a valuable tool in mechanistic studies, as a tracer, and in pharmacokinetic research. This application note outlines the expected ¹H, ¹³C, and ²H NMR spectral data, provides detailed experimental protocols for acquiring high-quality spectra, and includes a workflow diagram for the analytical process.
Introduction
1,2-Diphenylethane serves as a fundamental structural motif in many organic compounds and natural products. The deuterated analog, this compound, where the ethylene (B1197577) bridge protons are replaced by deuterium (B1214612), is particularly useful for a variety of applications. Deuterium labeling can simplify complex proton NMR spectra and allows for the study of kinetic isotope effects. Furthermore, ²H NMR provides a direct method for probing the behavior of the deuterated sites. A thorough understanding of the NMR spectral characteristics of this compound is therefore crucial for its effective application.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and multiplicities for the ¹H, ¹³C, and ²H NMR spectra of this compound. These predictions are based on the analysis of the non-deuterated analog and established principles of NMR spectroscopy for deuterated compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.20 - 7.35 | Multiplet | Aromatic Protons (C₆H₅) |
Note: The signal for the aliphatic protons of the ethylene bridge is absent due to deuteration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~141 | Singlet | Aromatic C (quaternary) |
| ~128.5 | Singlet | Aromatic CH |
| ~128.3 | Singlet | Aromatic CH |
| ~126 | Singlet | Aromatic CH |
| ~37 | Triplet (due to C-D coupling) | Aliphatic CD₂ |
Table 3: Predicted ²H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.9 | Singlet | Aliphatic CD₂ |
Note: The chemical shift in ²H NMR is analogous to the ¹H NMR chemical shift of the corresponding protons.[1]
Experimental Protocols
High-quality NMR spectra are essential for accurate structural elucidation and quantitative analysis. The following protocols provide a general framework for acquiring ¹H, ¹³C, and ²H NMR spectra of this compound. Instrument parameters should be optimized for the specific spectrometer being used.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the analyte signals. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: Prepare a solution of this compound with a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy
-
Instrument: A spectrometer operating at a corresponding ¹³C frequency of 100 MHz or higher is recommended.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of 0 to 200 ppm is appropriate.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
²H NMR Spectroscopy
-
Instrument: A spectrometer equipped with a broadband probe capable of observing the deuterium frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence without proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Spectral Width: A sweep width of -1 to 10 ppm is generally sufficient.
-
Locking: The field frequency lock should be turned off as the deuterium channel is being used for observation. Shimming can be performed on the proton signal of the residual solvent before switching to deuterium observation.[1]
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound, from initial sample handling to final data interpretation.
Conclusion
The NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. The absence of the ethylene bridge protons in the ¹H NMR spectrum simplifies the aromatic region, while the characteristic triplet in the ¹³C NMR and the singlet in the ²H NMR confirm the successful deuteration at the aliphatic positions. The protocols and data presented in this application note serve as a valuable resource for researchers utilizing this isotopically labeled compound in their studies.
References
Application Notes and Protocols for the Preparation of 1,2-Diphenylethane-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of stock solutions of 1,2-Diphenylethane-d4. This deuterated internal standard is valuable in quantitative analysis, particularly in mass spectrometry-based methods, for its ability to mimic the analyte of interest, 1,2-Diphenylethane (Bibenzyl), throughout sample extraction, derivatization, and analysis, thereby improving the accuracy and precision of results.
Compound Information
This compound is the deuterium-labeled analogue of 1,2-Diphenylethane.[1][2] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.
Table 1: Physicochemical Properties of 1,2-Diphenylethane and its Deuterated Analog
| Property | 1,2-Diphenylethane | This compound |
| Synonyms | Bibenzyl, Dibenzyl, s-Diphenylethane | Dibenzil-d4, s-Diphenylethane-d4, Bibenzyl-d4 |
| CAS Number | 103-29-7 | 20389-19-9[1] |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₀D₄[1] |
| Molecular Weight | 182.26 g/mol [3] | 186.29 g/mol [1] |
| Appearance | White to light yellow crystalline powder[3][4] | - |
| Melting Point | 50-53 °C[3][4] | - |
| Boiling Point | 284 °C[3][4] | - |
| Solubility | Soluble in ether, chloroform, carbon disulfide, and amyl acetate; soluble in alcohol; practically insoluble in water.[3][4][5] | Expected to have similar solubility to the non-deuterated form. |
| Storage | Room temperature, sealed in a dry environment.[3][5] | Store in a cool, dry, well-ventilated area away from incompatible substances.[6][7] |
Safety Precautions and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for the compound and its non-deuterated analogue.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.[7][8]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke while handling the chemical. Wash hands thoroughly after handling.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Experimental Protocols
The following protocols describe the preparation of a primary stock solution and subsequent working solutions of this compound.
This protocol outlines the steps to prepare a 1 mg/mL primary stock solution. The concentration can be adjusted based on experimental needs by modifying the amount of solute and solvent accordingly.
Materials:
-
This compound solid
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper or boat
-
Pipettes and pipette tips
-
Solvent of choice (e.g., Methanol, Acetonitrile, Chloroform)
-
Amber glass vial with a screw cap for storage
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a tared weighing paper or boat using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Rinsing: Rinse the weighing paper or boat with a small amount of the chosen solvent and transfer the rinse into the volumetric flask to ensure a complete transfer of the compound. Repeat this step two to three times.
-
Dissolution: Add the solvent to the volumetric flask until it is about half-full. Gently swirl the flask to dissolve the solid completely. If necessary, sonicate for a few minutes to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the name of the preparer. Store the solution under the recommended conditions.
Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into samples and calibration standards.
Materials:
-
1 mg/mL primary stock solution of this compound
-
Class A volumetric flasks (various sizes as needed)
-
Pipettes and pipette tips
-
Solvent used for the primary stock solution
-
Amber glass vials for storage
Procedure (Example for a 10 µg/mL working solution):
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature.
-
Transfer: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with the same solvent used for the primary stock solution.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure thorough mixing.
-
Storage: Transfer the working solution to a labeled amber vial and store appropriately. It is often recommended to prepare fresh working solutions from the stock solution before each experiment.
Storage and Stability
Proper storage is essential to maintain the integrity and concentration of the stock solutions.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Container | Duration |
| Primary Stock Solution | -20°C (long-term) | Tightly sealed amber glass vial | Up to 6 months (verify with stability studies) |
| Working Solutions | 2-8°C (short-term) or -20°C | Tightly sealed amber glass vial | Prepare fresh daily or weekly as needed |
Note: Avoid repeated freeze-thaw cycles. It is advisable to aliquot the primary stock solution into smaller volumes for single-use to maintain its stability.
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for the preparation of stock and working solutions of this compound.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reliability of quantitative analytical methods that utilize this internal standard. It is always recommended to consult the manufacturer's certificate of analysis and safety data sheet for the most specific and up-to-date information regarding a particular lot of the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2-Diphenylethane CAS#: 103-29-7 [m.chemicalbook.com]
- 4. 1,2-Diphenylethane | 103-29-7 [chemicalbook.com]
- 5. 1,2-Diphenylethane [chembk.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in 1,2-Diphenylethane-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isotopic exchange of 1,2-Diphenylethane to synthesize its d4 isotopologue.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the selective deuteration of the benzylic positions in 1,2-Diphenylethane?
A1: A highly effective and regioselective method for the deuteration of the benzylic C-H bonds in 1,2-Diphenylethane is the Palladium on Carbon (Pd/C) catalyzed hydrogen-deuterium (H-D) exchange reaction. This method utilizes deuterium (B1214612) oxide (D₂O) as the deuterium source in the presence of a catalytic amount of hydrogen gas (H₂). The reaction is typically clean, and under mild conditions, it selectively targets the benzylic positions without significant deuteration of the aromatic rings.[1][2][3]
Q2: Why is a catalytic amount of hydrogen gas (H₂) required when using D₂O as the deuterium source in Pd/C catalyzed reactions?
A2: In the Pd/C-catalyzed H-D exchange with D₂O, a small amount of H₂ gas is necessary to activate the catalyst and facilitate the exchange process. While D₂O serves as the primary source of deuterium, the H₂ gas helps to maintain the catalytic activity of the palladium surface, enabling the efficient cleavage of the benzylic C-H bonds and their subsequent replacement with deuterium atoms from the solvent.[1][2][4]
Q3: Can I use deuterium gas (D₂) directly for this isotopic exchange?
A3: Yes, direct deuteration using D₂ gas is a viable method. However, it requires specialized handling and equipment due to the flammable nature of deuterium gas. The use of D₂O is often considered more convenient and safer for laboratory-scale synthesis.[]
Q4: How can I monitor the progress and determine the success of the isotopic exchange reaction?
A4: The extent of deuterium incorporation can be quantitatively determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). In ¹H NMR, the disappearance or reduction in the integration of the signal corresponding to the benzylic protons indicates successful deuteration. Mass spectrometry will show a corresponding increase in the molecular weight of the product.
Q5: Is it possible to achieve deuteration on the aromatic rings of 1,2-Diphenylethane using this method?
A5: While the Pd/C-catalyzed reaction is highly selective for the benzylic position at room temperature, increasing the reaction temperature can lead to deuteration on the aromatic rings as well. For selective aromatic deuteration, Platinum on Carbon (Pt/C) is a more suitable catalyst.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Deuterium Incorporation | Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of low quality. | Use a fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. |
| Insufficient H₂: The catalytic amount of hydrogen gas may be insufficient to activate the catalyst. | Ensure a proper seal on the reaction vessel and introduce a small, controlled amount of H₂ gas. | |
| Poor Mixing: In a heterogeneous reaction, inefficient stirring can limit the interaction between the substrate, catalyst, and D₂O. | Use a stir bar that provides vigorous agitation to ensure the catalyst is well-suspended. | |
| Incomplete Deuteration (Mixture of d1, d2, d3, and d4 products) | Insufficient Reaction Time: The reaction may not have reached completion. | Increase the reaction time and monitor the progress by taking aliquots for NMR or MS analysis. |
| Suboptimal Temperature: The reaction may be too slow at room temperature. | While higher temperatures can decrease selectivity, a modest increase (e.g., to 40-50 °C) may improve the rate of exchange without significant side reactions. | |
| Deuteration on the Aromatic Ring | High Reaction Temperature: Elevated temperatures can promote H-D exchange on the aromatic C-H bonds. | Maintain the reaction at or near room temperature for optimal benzylic selectivity.[2] |
| Incorrect Catalyst: Platinum-based catalysts have a higher affinity for aromatic C-H activation. | Confirm that you are using Pd/C and not Pt/C if benzylic selectivity is desired. | |
| Back-Exchange (Loss of Deuterium) | Presence of Protic Solvents: Using protic solvents (e.g., H₂O, methanol) during workup or purification can lead to the exchange of deuterium back to hydrogen. | Use deuterated or aprotic solvents for workup and purification whenever possible. Minimize exposure to atmospheric moisture. |
| Low Product Yield | Hydrogenolysis: Cleavage of the C-C bond in the ethane (B1197151) bridge can occur, especially under harsh conditions. | Use a modified catalyst such as a Pd/C-ethylenediamine complex [Pd/C(en)] to suppress hydrogenolysis, particularly if there are other sensitive functional groups. |
Quantitative Data Summary
The following table summarizes representative data for benzylic H-D exchange reactions using a Pd/C catalyst system, which is applicable to 1,2-Diphenylethane.
| Substrate Type | Catalyst | Deuterium Source | Temperature | Reaction Time | Deuterium Incorporation (%) |
| Benzylic C-H | 10% Pd/C | D₂O with cat. H₂ | Room Temp. | 72 hours | >95 |
| Benzylic C-H | 10% Pd/C | D₂O with cat. H₂ | 80 °C | 24 hours | >95 (potential for some aromatic exchange) |
Note: The data presented is based on typical results for compounds with benzylic protons under the specified conditions and serves as a guideline for the deuteration of 1,2-Diphenylethane.[2]
Experimental Protocols
Protocol 1: Pd/C-Catalyzed H-D Exchange of 1,2-Diphenylethane
This protocol describes a standard procedure for the selective deuteration of the benzylic positions of 1,2-Diphenylethane using a heterogeneous Palladium on Carbon catalyst.
Materials:
-
1,2-Diphenylethane
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Hydrogen gas (H₂)
-
Ethyl Acetate (B1210297) (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a reaction vessel, dissolve 1,2-Diphenylethane (1.0 mmol) in D₂O (10 mL).
-
Add 10% Pd/C (10 mol %).
-
Seal the vessel and flush with H₂ gas (a balloon is sufficient for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature for 72 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Extract the aqueous filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield 1,2-Diphenylethane-d4.
-
Confirm the level of deuteration by ¹H NMR and/or Mass Spectrometry.
Visualizations
Caption: Experimental workflow for the Pd/C-catalyzed deuteration of 1,2-Diphenylethane.
Caption: Troubleshooting decision tree for isotopic exchange in 1,2-Diphenylethane.
References
- 1. Efficient and convenient heterogeneous palladium-catalyzed regioselective deuteration at the benzylic position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd/C-H2-Catalysed Deuterium Exchange Reaction of the Benzylic Site in D2O (2002) | Hironao Sajiki | 60 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS Parameters for 1,2-Diphenylethane-d4
Welcome to the technical support center for the analysis of 1,2-Diphenylethane-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this internal standard in LC-MS workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the LC-MS analysis of this compound.
Q1: My signal intensity for this compound is low or inconsistent. What are the possible causes?
A1: Low or inconsistent signal intensity can stem from several factors ranging from sample preparation to instrument settings. Common culprits include:
-
Suboptimal Ionization Parameters: The settings for your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, such as capillary voltage, gas flows, and temperatures, may not be optimized for this compound.
-
Incorrect MRM Transitions: Verification of the precursor and product ions is crucial. An incorrect transition will lead to a weak or non-existent signal.
-
Degradation of the Standard: Ensure that your stock and working solutions are fresh and have been stored properly to prevent degradation.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound, leading to a reduced signal.
Troubleshooting Steps:
-
Optimize Source Conditions: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters for maximum signal intensity.
-
Verify MRM Transitions: Perform a product ion scan to confirm the most abundant and stable fragment ions for your specific instrument.
-
Prepare Fresh Solutions: If degradation is suspected, prepare new working solutions from your stock. If the issue persists, a fresh stock solution may be necessary.
-
Evaluate Matrix Effects: Prepare samples in a clean matrix and compare the signal intensity to your study samples to assess the degree of ion suppression.
Q2: I am observing a chromatographic peak for my analyte (1,2-Diphenylethane) in a blank sample spiked only with the this compound internal standard. Why is this happening?
A2: This phenomenon, often referred to as "crosstalk," is typically due to the isotopic contribution of the internal standard to the analyte's mass channel. It can also be caused by the presence of unlabeled analyte as an impurity in the internal standard.
Troubleshooting Steps:
-
Check Isotopic Purity: The isotopic purity of the deuterated standard should be high (ideally >98%). A lower purity means a higher presence of the unlabeled analyte.
-
Analyze a High Concentration of IS: Inject a high concentration of the this compound standard and monitor the MRM transition for the unlabeled 1,2-Diphenylethane. The response should be negligible compared to the lower limit of quantification (LLOQ) of your assay.
Q3: The retention time of this compound is shifting between injections or is different from the unlabeled analyte. What could be the cause?
A3: Retention time shifts can be caused by a variety of factors related to the LC system and the properties of deuterated compounds.
-
Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is a known phenomenon and is generally small and reproducible.[1]
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to retention time drift.
-
Mobile Phase Composition: Small variations in the mobile phase composition, such as incorrect preparation or evaporation of the more volatile solvent, can cause retention time shifts.
-
Column Temperature: Fluctuations in the column oven temperature will affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Troubleshooting Steps:
-
Ensure Adequate Equilibration: Increase the column equilibration time in your LC method.
-
Prepare Fresh Mobile Phase: Always use freshly prepared and properly degassed mobile phase.
-
Verify Column Temperature: Ensure your column oven is maintaining a stable temperature.
-
Monitor System Pressure: A sudden change in system pressure can indicate a leak or a blockage, which can affect retention times.
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants and extend its lifetime.
Q4: I suspect that the deuterium (B1214612) on my this compound is exchanging with hydrogen from the solvent. How can I confirm and prevent this?
A4: While the deuterium atoms on the phenyl rings of this compound are generally stable, the deuterium on the ethyl bridge could be more susceptible to exchange under certain conditions. Isotopic exchange can be influenced by pH, temperature, and the solvent composition.
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions in your mobile phase and sample diluent. Neutral or slightly acidic conditions are generally preferred for the stability of deuterated standards.
-
Use Aprotic Solvents: When possible, use aprotic solvents for sample preparation and storage to minimize the source of protons for exchange.
-
On-line H/D Exchange Experiment: An advanced method to confirm exchange is to use D₂O in the mobile phase. If exchange is occurring, you will observe a mass shift in your analyte.[2]
Experimental Protocols
Below are recommended starting protocols for sample preparation and LC-MS/MS analysis of 1,2-Diphenylethane. These should be optimized for your specific application and instrumentation.
Sample Preparation: Protein Precipitation
This protocol is a general starting point for the extraction of 1,2-Diphenylethane from plasma or serum.
-
Spike: To 100 µL of your sample (e.g., plasma), add a small volume (e.g., 10 µL) of your this compound internal standard working solution.
-
Precipitate: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex: Vortex the sample for 30 seconds.
-
Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 g) for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
These are suggested starting parameters for the analysis of 1,2-Diphenylethane and this compound.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions (Hypothetical - requires optimization on your instrument)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,2-Diphenylethane | 183.1 | 91.1 |
| This compound | 187.1 | 93.1 |
Note: The precursor ion for 1,2-Diphenylethane is the [M+H]⁺ ion. The major fragment at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group.
Data Presentation
The following table provides an example of expected performance characteristics for a validated LC-MS/MS method for the quantification of an analyte using a deuterated internal standard.
Table 1: Example Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | < 15% |
Visualizations
Logical Workflow for Troubleshooting Signal Issues
Caption: Troubleshooting workflow for low or inconsistent signal intensity.
Experimental Workflow for LC-MS Analysis
Caption: A typical sample preparation and analysis workflow for this compound.
References
Technical Support Center: Minimizing Matrix Effects with 1,2-Diphenylethane-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,2-Diphenylethane-d4 as an internal standard to minimize matrix effects in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1,2-Diphenylethane, also known as bibenzyl. In mass spectrometry, an ideal internal standard is a stable isotope-labeled version of the analyte that co-elutes with the analyte of interest, providing the most effective correction for matrix effects.[1] By replacing hydrogen atoms with deuterium (B1214612), this compound becomes chemically almost identical to its non-deuterated counterpart but has a different mass-to-charge ratio, allowing it to be distinguished by a mass spectrometer.[2] Its use helps to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target analyte.[3][4]
Q2: What are matrix effects and how does this compound help mitigate them?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to ion suppression or enhancement, resulting in inaccurate quantification. Since deuterated internal standards like this compound have nearly identical chemical and physical properties to the analyte, they are affected by matrix effects in a similar way.[6] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, thus improving the accuracy and precision of the results.[3]
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is a suitable internal standard for the quantification of non-polar aromatic hydrocarbons, particularly 1,2-Diphenylethane and structurally similar compounds. The choice of an internal standard is critical, and it should ideally be chemically and physically similar to the analyte.[1]
Q4: What are the potential challenges when using a deuterated internal standard like this compound?
A4: Common challenges with deuterated internal standards include potential isotopic exchange (loss of deuterium), chromatographic shifts between the analyte and the internal standard, and differential matrix effects where the analyte and internal standard are not affected equally.[7] It is also crucial to ensure the purity of the deuterated standard, as the presence of unlabeled analyte can lead to inaccurate results.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard (IS) Response | Inconsistent sample preparation; Pipetting errors; IS degradation. | Ensure consistent and precise pipetting of the IS. Verify the stability of the IS in the sample matrix and under storage conditions. Add the IS as early as possible in the sample preparation workflow.[8] |
| Poor Peak Shape for Analyte and/or IS | Incompatibility between the reconstitution solvent and the initial mobile phase; Column overload; Contamination. | Reconstitute the final extract in a solvent that is similar in composition to the starting mobile phase. Ensure the column capacity is not exceeded. Clean the LC system and use a new column if necessary. |
| Analyte and IS are not Co-eluting | Isotopic effect of deuterium labeling can sometimes lead to slight chromatographic separation. | While complete co-elution is ideal for matrix effect compensation, minor separation may be acceptable.[9] If the separation is significant, optimization of the chromatographic method (e.g., gradient, temperature) may be required. |
| Significant Signal Suppression for Both Analyte and IS | High concentration of matrix components co-eluting with the analytes. | Improve sample cleanup by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] Diluting the sample may also reduce matrix effects, provided the analyte concentration remains above the limit of quantification. |
| Inaccurate Quantification Despite Using an IS | Differential matrix effects; Presence of unlabeled analyte in the IS stock. | Evaluate matrix effects from different sources (lots) of the matrix. Assess the purity of the this compound standard for the presence of its non-deuterated form.[7] |
Experimental Protocols
General Workflow for Sample Analysis using this compound
Caption: General experimental workflow for quantitative analysis using this compound.
Detailed Protocol: Protein Precipitation for Plasma Samples
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Detailed Protocol: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[2]
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences and co-elution with this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Injection Volume: 5 - 20 µL.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
Quantitative Data Summary
The following tables provide illustrative data on the performance of deuterated internal standards in minimizing matrix effects. Please note that specific performance data for this compound was not available in the provided search results; this data is representative of the improvements typically observed when using stable isotope-labeled internal standards.
Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard
| Analyte Concentration | Precision (%CV) without IS | Precision (%CV) with Deuterated IS |
| Low QC | 15.2 | 4.5 |
| Medium QC | 12.8 | 3.1 |
| High QC | 11.5 | 2.8 |
| Data is hypothetical and for illustrative purposes. |
Table 2: Matrix Effect Evaluation in Different Biological Lots
| Matrix Lot | Analyte Response (without IS) | Analyte/IS Ratio (with Deuterated IS) | %CV |
| Lot 1 | 85,000 | 1.25 | 3.2 |
| Lot 2 | 72,000 | 1.22 | |
| Lot 3 | 98,000 | 1.28 | |
| Lot 4 | 65,000 | 1.20 | |
| Lot 5 | 91,000 | 1.26 | |
| Data is hypothetical and for illustrative purposes. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for issues encountered when using a deuterated internal standard.
References
- 1. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
Purity Assessment of 1,2-Diphenylethane-d4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of the 1,2-Diphenylethane-d4 standard. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity aspects to consider for this compound?
A1: Two primary aspects of purity are crucial for this compound:
-
Chemical Purity: This refers to the percentage of this compound present relative to any non-isotopically labeled or other chemical impurities.
-
Isotopic Purity (Isotopic Enrichment): This indicates the percentage of the deuterated (d4) isotopologue in relation to the non-deuterated (d0) and other partially deuterated versions (d1, d2, d3). High isotopic purity is essential for its use as an internal standard in quantitative analysis.[1][2]
Q2: Why is high isotopic purity of this compound important?
A2: High isotopic purity, typically exceeding 98%, is essential to minimize interference from the unlabeled analyte in the sample.[2] The presence of a significant amount of the non-deuterated (d0) form in the internal standard can lead to inaccurate quantification of the target analyte.
Q3: What are the common analytical techniques used to assess the purity of this compound?
A3: The most common techniques for purity assessment of deuterated standards are:
-
Mass Spectrometry (MS): Particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the isotopic distribution and identify any impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine both chemical and isotopic purity.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques are used to assess chemical purity by separating this compound from other chemical impurities.
Q4: What could cause inconsistent results when using this compound as an internal standard?
A4: Inconsistent results can arise from several factors, including:
-
Poor Isotopic or Chemical Purity: The presence of impurities can interfere with the analysis.[1]
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the standard can exchange with protons from the sample matrix or solvent, leading to a decrease in the deuterated signal and an increase in the non-labeled compound.[1]
-
Lack of Co-elution: The deuterated standard and the analyte must co-elute for accurate quantification in chromatographic methods.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal at the mass of the non-deuterated analyte | Presence of d0 impurity in the this compound standard. | 1. Verify the isotopic purity of the standard using HRMS. 2. If purity is low, obtain a new standard with higher isotopic enrichment (>98%).[2] 3. Subtract the contribution of the d0 impurity from the analyte signal. |
| Variable signal intensity of the deuterated internal standard between samples | Isotopic back-exchange (H/D exchange).[1] | 1. Conduct an incubation study by leaving the deuterated standard in the sample matrix for a time equivalent to your sample preparation and analysis.[1] 2. Analyze for an increase in the non-labeled compound.[1] 3. If exchange is observed, consider modifying the sample preparation procedure (e.g., lower temperature, different pH). |
| Poor quantitative accuracy and precision | Lack of co-elution between the analyte and the internal standard.[1] | 1. Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1] 2. Adjust chromatographic conditions (e.g., gradient, column) to achieve co-elution. |
| Presence of unexpected peaks in the chromatogram | Chemical impurities in the this compound standard. | 1. Analyze the standard by GC-MS or LC-MS to identify the impurities. 2. Consult the Certificate of Analysis (CoA) for known impurities. 3. If impurities interfere with the analysis, a higher purity standard may be required. |
Data Presentation
Table 1: Representative Isotopic Purity Data for this compound Batches
| Batch Number | Isotopic Purity (d4 %) | d0 % | d1 % | d2 % | d3 % |
| BATCH-001A | 99.2 | 0.1 | 0.2 | 0.3 | 0.2 |
| BATCH-002B | 98.5 | 0.5 | 0.4 | 0.3 | 0.3 |
| BATCH-003C | 99.5 | <0.1 | 0.1 | 0.2 | 0.1 |
Table 2: Representative Chemical Purity Data for this compound
| Analytical Method | Purity (%) | Major Impurity | Impurity Content (%) |
| GC-FID | 99.8 | Toluene | 0.15 |
| HPLC-UV | 99.9 | Benzyl Chloride | 0.05 |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire the full scan mass spectrum in the appropriate ionization mode.
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated isotopologues (d1, d2, d3, d4).
-
Calculate the relative abundance of each isotopologue.
-
Determine the isotopic purity by dividing the abundance of the d4 isotopologue by the sum of the abundances of all isotopologues.
-
Protocol 2: Chemical Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components.
-
Visualizations
Caption: Workflow for the purity assessment of this compound standard.
Caption: Troubleshooting logic for issues with this compound standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal Response for 1,2-Diphenylethane-d4 in Mass Spectrometry
Welcome to the technical support center for optimizing the mass spectrometry (MS) signal of 1,2-Diphenylethane-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and improving analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS analysis?
This compound is the deuterated form of 1,2-Diphenylethane. In mass spectrometry, it is commonly used as an internal standard (IS). Because it is chemically almost identical to its non-deuterated counterpart (analyte) but has a different mass, it can be added to a sample to correct for variations during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: I'm observing a low or no signal for my this compound internal standard. What are the common causes?
Low or no signal for a deuterated internal standard can stem from several factors:
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your internal standard in the MS source.[1]
-
Incorrect Concentration: The concentration of the internal standard in the sample may be too low to be detected effectively.
-
Suboptimal Ionization Method: 1,2-Diphenylethane is a nonpolar compound, and the chosen ionization technique (e.g., Electrospray Ionization - ESI) may not be the most efficient.[2]
-
Instrumental Issues: A dirty ion source, incorrect MS parameters, or a failing detector can all lead to decreased sensitivity.[3]
-
Sample Preparation Inefficiency: The extraction and cleanup steps may not be optimal, leading to a loss of the internal standard.
Q3: Can the non-deuterated 1,2-Diphenylethane analyte interfere with the this compound signal?
Yes, at very high concentrations, the analyte can compete with the internal standard for ionization, a phenomenon known as "analyte-induced suppression."[4] This is because there is a limited number of available charges or space at the surface of the droplets in the ion source.
Q4: What are the expected mass spectral fragments for 1,2-Diphenylethane in Electron Ionization (EI) GC-MS?
In Electron Ionization (EI), 1,2-Diphenylethane will fragment. The molecular ion peak is often observed, and the fragmentation pattern will show characteristic losses. A common fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during your experiments.
Guide 1: Low Signal Intensity for this compound
Symptoms:
-
The peak for this compound is very small or not distinguishable from the baseline noise.
-
Poor signal-to-noise (S/N) ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Ionization Source | For nonpolar aromatic hydrocarbons like 1,2-Diphenylethane, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than ESI.[2][3] If available, try switching to an APCI source. |
| Inefficient ESI Conditions | If ESI must be used, consider adding a dopant that can form an adduct with this compound to enhance ionization. For nonpolar compounds, adding a small amount of a silver salt (e.g., silver nitrate) to the mobile phase can promote the formation of [M+Ag]+ adducts, which can significantly improve the signal in positive ion mode.[5] |
| Incorrect Mobile Phase Composition | For LC-MS, ensure the mobile phase is compatible with the chosen ionization technique. For ESI, the presence of a protic solvent and a small amount of acid (for positive mode) or base (for negative mode) is crucial for efficient ionization. However, for nonpolar compounds, these conditions may not be optimal. Experiment with different solvent compositions and additives. |
| Ion Source Contamination | A dirty ion source is a common cause of poor sensitivity. Follow the manufacturer's instructions to clean the ion source, including the capillary, skimmer, and lenses. |
| Incorrect MS Parameters | Optimize key MS parameters such as capillary voltage, drying gas temperature, and nebulizer pressure. A systematic optimization should be performed by infusing a standard solution of this compound. |
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting logic for low signal intensity.
Guide 2: High Background Noise
Symptoms:
-
The baseline of the chromatogram is noisy, making it difficult to integrate small peaks.
-
Presence of many non-specific peaks in the mass spectrum.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and reagents. Filter all mobile phases before use. |
| Leaks in the LC or MS System | Check all fittings and connections for leaks. Air leaks can introduce nitrogen and oxygen, which contribute to background noise. |
| Dirty Ion Source or Mass Analyzer | A contaminated ion source or mass analyzer can lead to high background. Perform a thorough cleaning according to the manufacturer's protocol. |
| Column Bleed | If using GC-MS, excessive column bleed at high temperatures can contribute to a noisy baseline. Ensure you are operating within the column's recommended temperature range. |
Experimental Workflow for Minimizing Background Noise
Caption: Workflow for reducing background noise.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is adapted from a method for the analysis of aromatic hydrocarbons using a similar internal standard.
1. Preparation of Standards and Samples:
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 1,2-Diphenylethane and this compound and dissolve each in 10 mL of dichloromethane (B109758) in separate volumetric flasks.
-
Working Analyte Solutions: Prepare a series of working solutions of 1,2-Diphenylethane by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution to a concentration of 10 µg/mL in dichloromethane.
-
Calibration Standards: In separate vials, mix 100 µL of each working analyte solution with 100 µL of the internal standard working solution.
-
Sample Preparation: To 100 µL of your sample, add 100 µL of the internal standard working solution.
2. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Standard GC system with a split/splitless injector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 70 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ions to Monitor (SIM) | To be determined based on the mass spectra of the standards |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Protocol 2: LC-MS Method Development for this compound
For LC-MS analysis of this nonpolar compound, method development will be key. Here is a starting point for developing a suitable method.
1. Initial LC Conditions:
| Parameter | Value |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of organic (e.g., 70% B) and ramp to 95-100% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Initial MS Conditions (APCI):
| Parameter | Value |
| Ion Source | APCI (positive ion mode) |
| Vaporizer Temperature | 400 °C |
| Capillary Temperature | 275 °C |
| Discharge Current | 5 µA |
| Sheath Gas Flow | 35 (arbitrary units) |
| Auxiliary Gas Flow | 10 (arbitrary units) |
3. Method Optimization:
-
Ionization Source: If APCI is not available, ESI can be attempted. Optimization of ESI parameters (capillary voltage, source temperature) will be critical. Consider the use of dopants as mentioned in the troubleshooting guide.
-
Mobile Phase: The high organic content is necessary to elute the nonpolar this compound from a reversed-phase column. The formic acid is included as a proton source for ionization, but its effect on the ionization of a nonpolar compound may be limited. Experiment with different additives or even non-aqueous mobile phases if your system allows.
-
Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve stable and specific fragment ions for both the analyte and the internal standard.
References
- 1. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Navigating Retention Time Shifts of Deuterated Compounds: A Technical Guide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the chromatographic behavior of deuterated molecules, specifically focusing on the retention time shift observed between 1,2-Diphenylethane and its deuterated internal standard, 1,2-Diphenylethane-d4. This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and visual aids to streamline your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute at a different retention time than its non-deuterated analyte (1,2-Diphenylethane)?
This phenomenon is primarily due to the chromatographic isotope effect . In chromatography, the separation of compounds is based on their differential interactions with the stationary and mobile phases. The substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), can lead to subtle changes in the physicochemical properties of a molecule, affecting these interactions.
Several factors contribute to this effect:
-
Bond Strength: The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. This can alter the molecule's polarity and its interaction with the chromatographic stationary phase.
-
Molecular Volume: Deuterium is slightly smaller than hydrogen, which can influence how the molecule interacts with the stationary phase.
-
Van der Waals Interactions: The difference in bond length and vibrational energy between C-H and C-D bonds can lead to slightly weaker van der Waals forces between the deuterated compound and the stationary phase.
In reversed-phase liquid chromatography (RPLC) , which utilizes a non-polar stationary phase, deuterated compounds are often slightly less retained and therefore elute earlier than their non-deuterated counterparts. Conversely, in gas chromatography (GC) , deuterated compounds also typically elute slightly earlier.
Q2: I'm observing a significant or inconsistent retention time shift between 1,2-Diphenylethane and this compound. What could be the cause?
While a small, consistent retention time shift is expected due to the isotope effect, significant or variable shifts can indicate issues with your analytical method or system. Potential causes include:
-
Chromatographic Conditions: Changes in mobile phase composition, gradient slope, column temperature, or flow rate can all impact the retention times of both the analyte and the internal standard, potentially altering the magnitude of the shift.
-
Column Degradation: Over time, the performance of a chromatographic column can degrade, leading to changes in selectivity and retention. This can affect the separation of the analyte and its deuterated analog.
-
Sample Matrix Effects: Complex sample matrices can sometimes interact with the analyte and internal standard differently, leading to unpredictable retention behavior.
-
Instrumental Issues: Problems with the pump, injector, or oven in your chromatography system can cause fluctuations in flow rate and temperature, leading to inconsistent retention times.
Troubleshooting Guide
If you are experiencing issues with the retention time shift between 1,2-Diphenylethane and this compound, follow this troubleshooting guide:
Step 1: Verify System Suitability
-
Action: Inject a system suitability standard containing both 1,2-Diphenylethane and this compound in a clean solvent.
-
Purpose: To confirm that your chromatographic system is performing as expected and to establish a baseline for the retention time shift under ideal conditions.
Step 2: Check Chromatographic Parameters
-
Action: Review your method parameters, including mobile phase preparation, gradient program, flow rate, and column temperature. Ensure they are correct and have been prepared accurately.
-
Purpose: To rule out simple errors in method setup.
Step 3: Evaluate Column Performance
-
Action: Inspect your column's performance records. If you observe a sudden change in retention time, peak shape, or backpressure, the column may be degraded. Consider flushing the column or replacing it.
-
Purpose: To ensure the stationary phase is providing consistent interactions.
Step 4: Investigate Matrix Effects
-
Action: Prepare and inject a matrix-matched standard (spiking the analyte and internal standard into a blank matrix) and compare the retention times to a standard in a clean solvent.
-
Purpose: To determine if components of the sample matrix are influencing the chromatography.
Step 5: Method Optimization
-
Action: If a consistent but undesirable retention time shift persists, you can try to minimize it by adjusting chromatographic parameters.
-
Modify Mobile Phase: Altering the organic modifier or its proportion in the mobile phase can sometimes reduce the separation.
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve co-elution.
-
-
Purpose: To achieve better co-elution for more accurate quantification, especially if matrix effects are a concern.
Quantitative Data Summary
Due to the proprietary nature of many analytical methods, specific retention time data for 1,2-Diphenylethane and this compound can be difficult to locate in publicly available literature. The following table provides an illustrative example of typical retention time data you might observe in a reversed-phase LC-MS analysis.
| Compound | Retention Time (minutes) |
| 1,2-Diphenylethane | 5.28 |
| This compound | 5.25 |
| Retention Time Shift (Δt) | -0.03 |
Note: This data is hypothetical and for illustrative purposes only. Actual retention times and the magnitude of the shift will vary depending on the specific experimental conditions.
Experimental Protocols
Below are generalized protocols for the analysis of 1,2-Diphenylethane and this compound by LC-MS and GC-MS. These should be optimized for your specific application and instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Perform a liquid-liquid or solid-phase extraction using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Spike the extracted sample with a known concentration of this compound internal standard solution.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the appropriate m/z for 1,2-Diphenylethane and this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Perform an extraction suitable for volatile compounds (e.g., headspace, purge and trap, or liquid-liquid extraction with a volatile solvent like dichloromethane).
-
Spike the sample with a known concentration of this compound internal standard solution.
-
If necessary, derivatize the analytes to improve volatility and chromatographic performance.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure good separation.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Detection: Scan mode or Selected Ion Monitoring (SIM) of characteristic ions for 1,2-Diphenylethane and this compound.
Visualization of Influencing Factors
The following diagram illustrates the logical relationship between various factors that can influence the retention time shift between an analyte and its deuterated internal standard.
Caption: Factors influencing retention time shift.
Technical Support Center: Managing Deuterium Loss in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of deuterium (B1214612) loss in experimental solutions. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to help you design and execute robust experiments with deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deuterium loss in solution?
A1: Deuterium loss, or hydrogen-deuterium exchange (HDX), is the process where a deuterium atom in a molecule is replaced by a hydrogen atom. This is a common issue when working with deuterated compounds in protic solvents (solvents that can donate a proton, like water or methanol). The primary causes of deuterium loss include:
-
Acid-base catalysis: The exchange of deuterium with hydrogen is often catalyzed by acids or bases in the solution. The rate of this exchange is highly dependent on the pH of the solution.[1]
-
Presence of labile protons: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange with protons from the solvent. Deuterium on carbon atoms can also be labile if they are adjacent to a carbonyl group or other electron-withdrawing groups.
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including hydrogen-deuterium exchange.[2][3]
-
Metal catalysis: Certain metals can catalyze the exchange of hydrogen and deuterium atoms on a molecule.
-
Enzymatic activity: In biological systems, enzymes can facilitate the exchange of deuterium atoms.
Q2: How does the position of the deuterium label affect its stability?
A2: The stability of a deuterium label is critically dependent on its position within the molecule. Deuterium atoms on heteroatoms (O, N, S) are generally unstable in protic solvents and will exchange rapidly. Deuterium atoms on carbon atoms are typically more stable, but their stability can be influenced by the local chemical environment. For instance, a deuterium atom on a carbon adjacent to a carbonyl group (an alpha-carbon) is more acidic and therefore more prone to exchange. When selecting or designing a deuterated internal standard, it is crucial to place the deuterium labels in stable, non-exchangeable positions to ensure accurate quantification.[4]
Q3: In which analytical techniques is deuterium loss a significant concern?
A3: Deuterium loss is a primary concern in techniques that rely on the isotopic purity of a compound for accurate measurement. These include:
-
Mass Spectrometry (MS): In quantitative MS-based methods, such as isotope dilution mass spectrometry, the loss of deuterium from an internal standard can lead to inaccurate quantification of the analyte.[4] In hydrogen-deuterium exchange mass spectrometry (HDX-MS), controlling back-exchange (the loss of incorporated deuterium) is critical for studying protein conformation and dynamics.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterated solvents are used to avoid large solvent signals in ¹H NMR, exchange between the solvent and the analyte can lead to the disappearance or reduction of signals from labile protons (e.g., -OH, -NH), and can also lead to the incorporation of deuterium into the analyte.[5]
Q4: What are the ideal storage conditions for deuterated compounds and solutions?
A4: To minimize deuterium loss during storage, it is recommended to:
-
Store in a tightly sealed container: This prevents the exchange of deuterium with atmospheric moisture.
-
Use aprotic solvents when possible: If the experimental design allows, dissolving the deuterated compound in an aprotic solvent (a solvent that cannot donate a proton, such as acetonitrile (B52724) or dichloromethane) will prevent exchange.
-
Store at low temperatures: As with most chemical compounds, storage at low temperatures (-20°C or -80°C) will slow down the rate of any potential degradation or exchange reactions.
-
Avoid acidic or basic conditions: Storing deuterated compounds in neutral solutions will minimize acid or base-catalyzed exchange.
Troubleshooting Guides
Problem: Inconsistent or inaccurate quantification using a deuterated internal standard in LC-MS.
| Possible Cause | Troubleshooting Steps |
| Deuterium exchange with solvent or matrix | 1. Verify that the deuterium labels on your internal standard are in stable, non-exchangeable positions. 2. If the labels are labile, consider synthesizing a new standard with labels in more stable positions. 3. Minimize the time the sample spends in protic solvents, especially at elevated temperatures. 4. During method development, test the stability of the internal standard under your sample preparation and LC conditions. |
| Chromatographic separation of analyte and internal standard | 1. Optimize your LC method to ensure the analyte and internal standard co-elute. This is crucial for accurate correction of matrix effects. 2. Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution. |
| Presence of unlabeled analyte in the deuterated standard | 1. Analyze the deuterated internal standard by itself to check for the presence of the unlabeled analyte. 2. If significant amounts of the unlabeled analyte are present, this will lead to an overestimation of the analyte concentration. A new, purer standard may be required. |
Problem: Significant loss of deuterium label during HDX-MS analysis (back-exchange).
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of quench buffer and LC mobile phase | 1. The rate of hydrogen-deuterium exchange is at a minimum at approximately pH 2.5.[6] 2. Ensure your quench buffer and LC mobile phase are maintained at a pH between 2.5 and 3.0. |
| Elevated temperature during analysis | 1. The entire analytical process after quenching should be performed at low temperatures (ideally 0°C or even sub-zero temperatures) to minimize back-exchange.[2][7] 2. Use a cooled autosampler, column oven, and other components in your LC system. |
| Long chromatography run times | 1. Minimize the duration of the LC gradient to reduce the time the deuterated peptides are exposed to the protic mobile phase.[8] 2. Consider using faster chromatography techniques like ultra-high-performance liquid chromatography (UHPLC). |
Quantitative Data on Deuterium Loss
The following tables summarize the impact of key experimental parameters on the rate of deuterium back-exchange in HDX-MS experiments.
Table 1: Effect of pH on Amide Proton Exchange Rate
| pH | Relative Exchange Rate |
| 1.0 | High |
| 2.5 | Minimum |
| 4.0 | Moderate |
| 7.0 | High |
| 9.0 | Very High |
Data is illustrative and based on the general U-shaped curve of pH-dependent exchange rates for amide protons.[9]
Table 2: Effect of Temperature on Deuterium Back-Exchange
| Temperature (°C) | Deuterium Retention after 100 min (%) |
| 0 | 25 |
| -30 | 92 |
Data from a study on the back-exchange of fully deuterated fibrinopeptide A in a 50% ethylene (B1197577) glycol solution.[7]
Experimental Protocols
Protocol 1: Minimizing Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines the key steps to minimize the loss of deuterium during an HDX-MS experiment.
Materials:
-
Protein of interest
-
Deuterium oxide (D₂O, 99.9%)
-
Quench buffer (e.g., 0.5 M glycine, pH 2.5, cooled to 0°C)
-
LC mobile phases (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile), cooled to 0°C
-
Immobilized pepsin column
-
C18 trap and analytical columns
-
LC-MS system with a cooled autosampler and column oven
Procedure:
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into a buffer prepared with D₂O at the desired temperature and pH.
-
Quenching: At specific time points, quench the exchange reaction by adding an equal volume of ice-cold quench buffer. This will rapidly lower the pH to ~2.5 and the temperature to 0°C, which are the conditions for the slowest back-exchange rate.[1]
-
Proteolytic Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (e.g., 0-4°C). The acidic conditions of the quench buffer are optimal for pepsin activity.
-
Peptide Trapping and Separation: The resulting peptides are trapped and desalted on a C18 trap column and then separated on a C18 analytical column. The entire LC system, including the columns and mobile phases, should be maintained at 0°C or sub-zero temperatures to minimize back-exchange during the chromatographic separation.[7]
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to determine the mass shift due to deuterium incorporation.
Protocol 2: Quantifying Deuterium Incorporation by NMR Spectroscopy
This protocol provides a general method for determining the extent of deuterium labeling in a molecule using ¹H NMR.
Materials:
-
Deuterated compound
-
Non-deuterated reference standard of the same compound
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a compound with a known concentration and a signal that does not overlap with the analyte)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound and dissolve it in a precise volume of the deuterated NMR solvent.
-
Add a known amount of the internal standard.
-
Prepare a similar solution with the non-deuterated reference standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum for both the deuterated sample and the non-deuterated reference. Ensure that the relaxation delay is sufficient for full relaxation of all protons of interest (typically 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the signal of a specific proton in the non-deuterated reference standard and the corresponding residual proton signal in the deuterated sample.
-
Integrate the signal of the internal standard in both spectra.
-
The percentage of deuterium incorporation at a specific position can be calculated using the following formula: % Deuteration = (1 - (Area_deuterated_sample / Area_non-deuterated_reference)) * 100 (assuming equal concentrations and normalization to the internal standard)
-
Visualizations
Caption: Acid and base-catalyzed hydrogen-deuterium exchange mechanisms.
Caption: Experimental workflow for minimizing back-exchange in HDX-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Assay Precision with 1,2-Diphenylethane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 1,2-Diphenylethane-d4 as an internal standard to enhance the precision and accuracy of quantitative assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses common problems that may arise when using this compound in analytical assays, particularly with mass spectrometry-based detection.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Analyte and/or Internal Standard | - Contaminated Guard Column or Analytical Column: Accumulation of matrix components can degrade column performance. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and internal standard, leading to poor chromatography. - Column Overloading: Injecting too much sample can lead to peak distortion. | - Action: Replace the guard column and/or flush the analytical column with a strong solvent. If the problem persists, replace the analytical column. - Action: Adjust the mobile phase pH to ensure the analyte and internal standard are in a single, stable ionization state. - Action: Reduce the injection volume or dilute the sample. |
| Inaccurate or Inconsistent Quantitative Results | - Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects.[1] - Isotopic Impurities in the Internal Standard: The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration. - Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the analyte and internal standard differently if they are not perfectly co-eluting.[1] | - Action: Overlay the chromatograms of the analyte and this compound to confirm co-elution. If a slight separation is observed, consider using a column with lower resolution to ensure they elute together.[1] - Action: Always obtain a certificate of analysis from the supplier specifying the isotopic purity of this compound. - Action: Improve sample clean-up procedures to remove interfering matrix components. Consider using a different ionization technique if possible. |
| High Variability in Internal Standard Response | - Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps can lead to inconsistent amounts of the internal standard being introduced into the instrument. - Instability of the Internal Standard in the Matrix: The internal standard may degrade in the sample matrix over time. | - Action: Ensure precise and consistent execution of all sample preparation steps. Use calibrated pipettes and vortex thoroughly. - Action: Perform stability studies of this compound in the sample matrix at different temperatures and time points to ensure its stability throughout the analytical process. |
| No or Low Signal for the Internal Standard | - Incorrect Mass Transition Monitored: The mass spectrometer may not be set to monitor the correct precursor and product ions for this compound. - Degradation of the Internal Standard Stock Solution: The stock solution may have degraded due to improper storage. | - Action: Verify the correct m/z values for the precursor and product ions of this compound. - Action: Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically protected from light and at a low temperature). |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in assays?
This compound is a deuterated form of 1,2-Diphenylethane (also known as bibenzyl). It is commonly used as an internal standard in quantitative assays, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are very similar to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement of the target analyte.
2. How do I choose the right concentration of this compound to add to my samples?
The concentration of the internal standard should be high enough to provide a strong and reproducible signal but should not be so high that it saturates the detector. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. It is also important that the response of the internal standard is consistent across all samples and calibration standards.
3. Can this compound be used as an internal standard for analytes other than 1,2-Diphenylethane?
Yes, this compound can be a suitable internal standard for other structurally similar compounds, such as other bibenzyl derivatives or compounds with similar physicochemical properties. The ideal internal standard is a stable isotope-labeled version of the analyte itself. However, when this is not available, a structurally similar deuterated compound like this compound can be a good alternative, provided it behaves similarly to the analyte during the analytical process and does not interfere with the analyte's signal.
4. What are the optimal storage conditions for this compound?
This compound should be stored in a tightly sealed container, protected from light, and at a low temperature (typically 2-8 °C for short-term storage and -20 °C for long-term storage) to prevent degradation. It is also advisable to store solutions of the internal standard in a similar manner.
5. How can I check for potential isotopic exchange of the deuterium (B1214612) atoms in this compound?
Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can be a concern with some deuterated compounds. To check for this, you can incubate a solution of this compound in a blank matrix under the same conditions as your sample preparation and analysis. Then, monitor for any increase in the signal of the non-deuterated 1,2-Diphenylethane. For this compound, the deuterium atoms are on the ethane (B1197151) bridge, which are generally stable and less prone to exchange compared to deuterium on heteroatoms.
Experimental Protocols
While a specific published method detailing the use of this compound as an internal standard was not found, the following provides a generalized experimental protocol for the analysis of a hypothetical analyte, "Analyte X" (structurally similar to bibenzyl), in a biological matrix using this compound as an internal standard with LC-MS/MS.
Objective: To quantify Analyte X in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Analyte X reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working solutions for the calibration curve by serially diluting the Analyte X stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the appropriate precursor > product ion transitions for Analyte X and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Analyte X to this compound against the concentration of Analyte X.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
Technical Support Center: Stability of 1,2-Diphenylethane-d4 Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 1,2-Diphenylethane-d4 solutions. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected Decrease in Concentration | Chemical Degradation: The compound may be degrading due to factors like temperature, light exposure, or reaction with the solvent. | 1. Review storage conditions. Ensure samples are stored at the recommended temperature and protected from light. 2. Analyze for potential degradation products using techniques like GC-MS or LC-MS/MS to understand the degradation pathway.[1] 3. Consider performing forced degradation studies to identify potential degradation pathways.[2] |
| Adsorption to Container: The analyte may be adsorbing to the surface of the storage vial. | 1. Test different types of vials (e.g., glass vs. polypropylene, silanized vs. non-silanized) to assess potential adsorption. 2. Prepare a sample in a vial, vortex, and immediately transfer to another vial for analysis to see if the initial concentration is lower than expected. | |
| Solvent Evaporation: If the container is not sealed properly, solvent evaporation can lead to an apparent increase in concentration, but if the analyte is volatile, it could also be lost. | 1. Ensure vials are tightly sealed with appropriate caps (B75204) and septa. 2. Use parafilm or other sealing films as an extra precaution. 3. Store samples at lower temperatures to reduce solvent vapor pressure. | |
| Appearance of Unknown Peaks in Chromatogram | Formation of Degradation Products: New peaks may indicate that this compound is breaking down. | 1. Use a mass spectrometry detector (GC-MS or LC-MS) to identify the mass of the unknown peaks and propose potential structures.[1][3] 2. Compare the chromatograms of fresh and aged samples to confirm that the new peaks are a result of storage. |
| Contamination: The sample, solvent, or analytical system may be contaminated. | 1. Analyze a solvent blank to check for contaminants in the mobile phase or solvent. 2. Ensure proper cleaning procedures for all glassware and equipment. 3. Use high-purity solvents and reagents. | |
| Inconsistent or Irreproducible Results | Analytical Method Variability: The analytical method may not be robust enough for the sample matrix. | 1. Validate the analytical method for linearity, accuracy, precision, and specificity. 2. Optimize chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to ensure good peak shape and resolution.[1] 3. Use an internal standard to correct for variations in sample injection and instrument response. |
| Sample Preparation Inconsistency: Variations in sample dilution or extraction can lead to inconsistent results. | 1. Use calibrated pipettes and follow a standardized sample preparation protocol. 2. Ensure complete dissolution of the sample in the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
Q2: How can I design a stability study for my this compound solution?
A2: A typical stability study involves analyzing the concentration of the analyte at various time points under different storage conditions.[4] You can conduct both real-time and accelerated stability studies.[2][4]
-
Real-time stability testing: Store the solution at the recommended storage condition and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[4][5]
-
Accelerated stability testing: Store the solution at elevated temperatures (e.g., 25°C, 40°C) to predict the long-term stability and determine the degradation kinetics more quickly.[4]
Q3: What analytical methods are suitable for quantifying this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) are common methods for the analysis of similar organic compounds.[1][6] The choice of method depends on the volatility and thermal stability of the compound, as well as the sample matrix.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented in the provided search results, similar compounds can undergo oxidation or hydrolysis. For example, oxidation could occur at the ethyl bridge, potentially forming corresponding ketones or alcohols. The presence of impurities in the solvent or exposure to air and light can catalyze these reactions.
Experimental Protocols
Protocol for a General Stability Study
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration. Aliquot the solution into multiple vials suitable for the chosen storage conditions.
-
Storage: Store the vials under the desired long-term (e.g., -20°C, 5°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) conditions.[2] Protect samples from light.
-
Time Points: Designate specific time points for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For real-time studies, it could be 0, 3, 6, 12, 18, and 24 months.[4][5]
-
Analysis: At each time point, retrieve vials from each storage condition. Allow them to equilibrate to room temperature before analysis. Analyze the samples using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A significant loss of analyte indicates instability under those storage conditions.
Illustrative Analytical Method: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Quantification: Use a calibration curve prepared from freshly made standards.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Acetonitrile
| Time Point (Months) | Storage Condition | Concentration (% of Initial) | Appearance of Degradation Products |
| 0 | - | 100% | No |
| 3 | 5°C, Protected from Light | 99.5% | No |
| 3 | 25°C, Exposed to Light | 92.1% | Yes |
| 3 | 40°C, Protected from Light | 95.3% | Yes |
| 6 | 5°C, Protected from Light | 99.2% | No |
| 6 | 25°C, Exposed to Light | 85.4% | Yes |
| 6 | 40°C, Protected from Light | 89.8% | Yes |
Visualizations
Caption: Troubleshooting workflow for inconsistent stability results.
References
Cross-contamination issues with deuterated standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cross-contamination issues with deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of deuterated standards?
A: Cross-contamination refers to the unintended introduction of an unlabeled ("light") analyte into a sample containing a deuterated ("heavy") internal standard, or vice-versa. This can also refer to the presence of the deuterated standard's signal in the mass window of the analyte due to the natural isotopic abundance of elements.[1] This issue can lead to significant inaccuracies in quantitative analysis.[1]
Q2: What are the primary causes of cross-contamination with deuterated standards?
A: The main causes include:
-
Contamination of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte from the synthesis and purification process.[1][2]
-
Carryover: Residual sample from a previous injection can remain in the LC-MS system and contaminate subsequent runs.[3][4] This can originate from the autosampler, injection valve, tubing, or the column.[3][4]
-
Hydrogen-Deuterium (H-D) Exchange: Deuterium (B1214612) atoms on the standard can be replaced by hydrogen atoms from the surrounding environment, such as from moisture or protic solvents.[2][5] This is more likely if deuterium labels are on heteroatoms like oxygen or nitrogen.[2][5]
-
In-source Instability: The deuterated standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]
Q3: How can I prevent cross-contamination in my experiments?
A: To prevent cross-contamination, consider the following best practices:
-
Proper Handling and Storage: Store deuterated standards in cool, dry conditions, protected from light and moisture.[5][6] For many standards, refrigeration at -20°C or colder is recommended.[7]
-
Use of High-Purity Solvents: Utilize high-purity, aprotic solvents like acetonitrile (B52724) or methanol (B129727) to reconstitute and prepare solutions to avoid H-D exchange.[7]
-
System Cleaning: Implement rigorous cleaning protocols for your LC-MS system, including the autosampler, injector, and tubing, especially when switching between high and low concentration samples.[8][9]
-
Dedicated Labware: Use dedicated and thoroughly cleaned glassware and consumables for handling deuterated standards and analytes to prevent cross-contamination.[10]
Troubleshooting Guides
Issue 1: High background signal for the "light" analyte in blank samples.
This issue often points towards contamination of the deuterated internal standard or carryover from the LC-MS system.
Troubleshooting Workflow:
Corrective Actions:
-
If the standard is contaminated: Contact the supplier for a new batch or consider further purification if possible. You can also mathematically correct for the contribution of the unlabeled analyte if the level of contamination is known and consistent.[1]
-
If system carryover is confirmed: Implement a rigorous system cleaning protocol. This may involve flushing the system with strong solvents, cleaning or replacing the autosampler needle and injection valve rotor seal.[3][4]
Issue 2: The deuterated internal standard and analyte have different retention times.
This phenomenon, known as the "deuterium isotope effect," is common in reversed-phase chromatography.[2] The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier.[2]
Troubleshooting Steps:
-
Confirm the shift: Overlay the chromatograms of the analyte and the deuterated standard to visualize the retention time difference.
-
Optimize chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[2]
-
Consider the impact: If the shift is small and does not affect quantification (i.e., both peaks are within the same integration window and matrix effects are consistent), it may not require correction. However, significant separation can lead to differential matrix effects, impacting accuracy.[11]
Issue 3: Loss of deuterium label (isotopic exchange).
Loss of the deuterium label can occur when deuterium atoms are exchanged with protons from the solvent or sample matrix, leading to inaccurate results.[2]
Identifying and Preventing H-D Exchange:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing carryover | Waters [help.waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 9. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to 1,2-Diphenylethane-d4 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1,2-Diphenylethane-d4 (a deuterated, or stable isotope-labeled, internal standard) and its non-deuterated counterpart when used as internal standards in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS). The principles and data presented here are broadly applicable to the wider class of deuterated and non-deuterated internal standards.
Internal standards (IS) are indispensable in quantitative analysis for their ability to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance compared to their non-deuterated analogues.[2] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[3]
Matrix effects , the suppression or enhancement of the analyte's signal by co-eluting components from the sample matrix, are a major source of imprecision and inaccuracy in LC-MS bioanalysis. A deuterated internal standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[4]
| Performance Metric | Deuterated Internal Standard (Representative) | Non-Deuterated Internal Standard (Representative) | Advantage of Deuterated Standard |
| Accuracy (% Deviation from Nominal) | -2.5% to +3.0% | -10.0% to +12.5% | Higher accuracy with less bias. |
| Precision (% Coefficient of Variation) | < 5% | < 15% | Greater precision and reproducibility. |
| Matrix Effect Variability (%CV of IS-Normalized Matrix Factor) | < 4% | > 10% | Superior compensation for matrix effects. |
| Recovery Variability (%CV) | < 6% | < 18% | More consistent recovery during sample preparation. |
This table presents representative data synthesized from multiple sources comparing the performance of deuterated and non-deuterated internal standards in bioanalytical methods.[5]
Experimental Protocols: Evaluation of Internal Standard Performance
To objectively compare the performance of this compound and a non-deuterated analogue, a series of validation experiments should be conducted. A key experiment is the evaluation of the internal standard's ability to compensate for matrix effects.
Objective: To determine and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Methodology:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): The analyte and each internal standard (deuterated and non-deuterated) are prepared in a clean solvent (e.g., methanol/water) at a known concentration. This set represents the baseline response without any matrix interference.[6]
-
Set 2 (Post-Extraction Spike): Blank plasma from at least six different sources is extracted. The analyte and each internal standard are then spiked into the final, clean extract. This set is used to measure the extent of the matrix effect.[6]
-
Set 3 (Pre-Extraction Spike): The analyte and each internal standard are spiked into blank plasma from the same six sources before the extraction process begins. This set is used to determine the overall process efficiency, which includes both recovery and matrix effects.[6]
-
-
Sample Analysis: All prepared samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): The matrix factor is calculated to assess the degree of ion suppression or enhancement. It is the ratio of the peak area of the analyte (or IS) in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).[2]
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
IS-Normalized Matrix Factor: To evaluate the internal standard's performance, the matrix factor of the analyte is normalized using the matrix factor of the internal standard for each source of the biological matrix.
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Coefficient of Variation (%CV): The %CV of the IS-normalized matrix factor is calculated across the different matrix sources. A lower %CV indicates better compensation for the variability of the matrix effect.[2]
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the typical experimental workflow for bioanalysis using an internal standard and the logical decision-making process for selecting an appropriate internal standard.
Conclusion
References
The Gold Standard in Quantitative Analysis: A Guide to the Accuracy and Precision of Deuterated Internal Standards
In the landscape of analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the demand for highly accurate and precise quantitative methods is paramount. For researchers, scientists, and drug development professionals, the reliability of analytical data is the bedrock of confident decision-making. This guide provides an objective comparison of the performance of analytical methods utilizing deuterated internal standards, with a focus on the principles of their application, supported by experimental data from a comparable validated bioanalytical method.
While specific performance data for 1,2-Diphenylethane-d4 is not extensively published, its role as a deuterated internal standard is emblematic of the "gold standard" approach in mass spectrometry. Deuterated standards, being chemically almost identical to the analyte of interest, offer unparalleled advantages in compensating for variations during sample preparation and analysis.
Superior Performance with Deuterated Internal Standards: A Comparative Analysis
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is widely recognized for its ability to enhance the accuracy and precision of bioanalytical methods.[1] A structural analog, while a viable alternative, may not fully mimic the analyte's behavior throughout the analytical process, potentially leading to less reliable results.
To illustrate the performance of a method using a deuterated internal standard, we present validation data from a published study on the analysis of Tamoxifen (B1202) and its metabolites in human plasma using a deuterated internal standard.[2][3]
| Performance Metric | Deuterated Internal Standard Method | Structural Analog (Alternative) |
| Intra-Assay Precision (%RSD) | 0.58 – 11.8%[2] | Can be higher, often >15% |
| Inter-Assay Precision (%RSD) | -12.64 to 15.35%[2] | Can be higher, often >15% |
| Intra-Assay Accuracy (Bias) | 3.50 – 9.48%[2] | -17.29 to 14.00%[2] |
| Inter-Assay Accuracy (Bias) | -1.02 – 5.79%[2] | -19.69 to 14.49%[2] |
| Linearity (r²) | >0.99 | Typically >0.98 |
Table 1: Comparison of performance metrics between a method using a deuterated internal standard and a structural analog. Data is representative of typical performance and is based on a study of Tamoxifen analysis.[2][3]
Experimental Protocol: Bioanalytical Method for Tamoxifen and its Metabolites
The following is a representative experimental protocol for the quantitative analysis of Tamoxifen and its metabolites in human plasma using a deuterated internal standard, based on established methodologies.[3]
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the deuterated Tamoxifen internal standard solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of water with 0.5% formic acid and acetonitrile with 0.5% formic acid.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 7 µL.[3]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Tamoxifen, its metabolites, and the deuterated internal standard.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Signaling Pathways and Logical Relationships
The logic behind the superior performance of deuterated internal standards can be visualized as follows:
Caption: The parallel behavior of analyte and deuterated IS leads to accurate results.
References
A Head-to-Head Comparison: 1,2-Diphenylethane-d4 vs. 13C-Labeled Standards for High-Fidelity Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of deuterated standards, using 1,2-Diphenylethane-d4 as an exemplar, against the performance of 13C-labeled standards.
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. An ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby providing accurate normalization. While both deuterated and 13C-labeled standards are widely used, their fundamental properties can lead to significant differences in analytical performance.
Key Performance Parameters: A Comparative Analysis
The superiority of 13C-labeled standards stems from the minimal impact of the isotope on the molecule's physicochemical properties. In contrast, deuterium-labeled standards can exhibit an "isotope effect," which may compromise analytical accuracy.
| Performance Metric | This compound (Deuterated) | 13C-Labeled Standards | Key Findings & Implications |
| Chromatographic Co-elution | Potential for partial separation from the unlabeled analyte, often eluting slightly earlier in reversed-phase chromatography.[1][2] | Typically co-elutes perfectly with the native analyte under various chromatographic conditions.[1][2] | Perfect co-elution of 13C-standards ensures that both the analyte and the standard experience the same matrix effects at the same time, leading to more accurate quantification.[1] |
| Isotopic Stability | Deuterium atoms, especially if located at labile positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[3] | 13C isotopes are integrated into the carbon backbone of the molecule and are not prone to exchange under typical analytical conditions.[3] | The high stability of the 13C label prevents loss of the mass difference between the standard and the analyte, ensuring the integrity of the analysis. |
| Accuracy & Precision | Can be compromised due to chromatographic shifts and potential isotopic instability. One study on analogous compounds reported a 40% error due to imperfect retention time matching.[1] | Generally provides higher accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a 13C-labeled standard, compared to 96.8% and 8.6% for its deuterated counterpart.[1] | For assays requiring the highest level of accuracy and reproducibility, such as in regulated bioanalysis, 13C-labeled standards are the preferred choice. |
| Matrix Effect Compensation | Generally good, but can be less effective if chromatographic separation from the analyte occurs. | Excellent, due to near-perfect co-elution with the analyte, ensuring both are subjected to the same degree of ionization suppression or enhancement. | Superior matrix effect compensation by 13C-labeled standards leads to more reliable results, especially in complex biological matrices. |
| Commercial Availability & Cost | Generally more widely available and less expensive.[4] | Typically more expensive and may have more limited commercial availability compared to their deuterated counterparts.[4] | The choice may be influenced by budget and availability, but the potential for improved data quality with 13C-standards often justifies the higher cost for critical applications. |
Experimental Protocols
A robust quantitative analysis of an analyte like 1,2-Diphenylethane using either a deuterated or 13C-labeled internal standard typically involves isotope dilution mass spectrometry (IDMS). The following is a generalized protocol for the analysis of 1,2-Diphenylethane in a biological matrix such as plasma.
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of the unlabeled 1,2-Diphenylethane and the internal standard (this compound or a 13C-labeled version) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the unlabeled 1,2-Diphenylethane stock solution into a control matrix (e.g., blank plasma) to achieve a desired concentration range.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration.
-
Sample Preparation: To a fixed volume of the unknown sample, calibration standards, and quality control samples, add a precise volume of the internal standard working solution.
Sample Extraction (Protein Precipitation Example)
-
To the samples spiked with the internal standard, add a protein precipitation agent (e.g., three volumes of cold acetonitrile).
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) suitable for the separation of aromatic hydrocarbons.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) capable of multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the unlabeled analyte and the stable isotope-labeled internal standard.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for quantitative analysis using an internal standard and the principle of isotope dilution mass spectrometry.
References
Navigating FDA and Harmonized Guidelines for Internal Standard Validation in Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount for regulatory submission. A critical component of this is the appropriate use and validation of internal standards (IS). Historically, navigating the nuances between different regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required careful consideration. However, the landscape has significantly evolved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, creating a unified framework for global drug submissions.[1] This guide provides a comprehensive comparison of the harmonized requirements for internal standard use, with a special focus on the FDA's detailed recommendations for monitoring IS response variability.
Core Principles of Internal Standard Use under the Harmonized ICH M10 Guideline
The primary role of an internal standard is to ensure the accuracy and precision of an analytical method by correcting for variability during sample processing and analysis.[1] The ICH M10 guideline, now the standard for both the FDA and EMA, outlines clear principles for the selection, application, and monitoring of internal standards.
A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[1][2] The absence of an internal standard requires justification.[1][2] The most preferred type of internal standard is a stable isotope-labeled (SIL) version of the analyte, often considered the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. If a SIL-IS is unavailable, a structural analogue may be used.
Comparison of Key Guideline Requirements
While the FDA and EMA have converged under the ICH M10 umbrella, the following table summarizes the key tenets of the harmonized guideline concerning internal standard use.
| Parameter | ICH M10 Harmonized Guideline (FDA & EMA) |
| IS Type | Stable isotope-labeled (SIL) internal standard is preferred. If not available, a structural analogue can be used. |
| IS Addition | Should be added to all calibration standards, QCs, and study samples. The absence of an IS must be justified.[1][2] |
| IS Concentration | Should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte.[1] |
| Interference | The response of any interfering peak at the retention time of the analyte in the zero sample (blank matrix with IS) should be less than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ). The interference at the retention time of the IS should be less than 5% of the IS response. |
| IS Response Monitoring | The internal standard responses of the study samples should be monitored to determine if there is systemic IS variability.[3] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the entire storage and processing conditions, must be evaluated.[4] |
FDA Guidance on Evaluating Internal Standard Response Variability
The FDA provides specific guidance on evaluating IS response variability, which can impact the accuracy of analyte concentration measurements.[5][6] Potential sources of this variability include human errors during sample preparation, instrumental issues, and matrix effects.[5]
The FDA's guidance outlines scenarios where IS response variability is or is not likely to impact data accuracy:
-
Not Likely to Impact Accuracy: When the range of IS responses for subject samples is similar to the range of IS responses for calibration standards and QCs in the same analytical run.[5]
-
May Impact Accuracy: When the range of IS responses for subject samples is different from that of the calibration standards and QCs in the same run.[5] This may also be the case if the IS responses for one or more subject samples are substantially different from the majority of other subject samples, and the calibration standards and QCs do not show a similar variability pattern.[5]
In cases of gradual drift or a pattern in IS responses, subject samples with aberrant IS responses should be reanalyzed.[5] If the re-analyzed IS responses are similar to the QCs and the analyte concentrations are within 20% of the original results, further investigation may not be necessary.[5]
Experimental Protocols
Adherence to the harmonized guidelines requires robust experimental protocols to validate the use of an internal standard.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.[1]
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.[1]
-
Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.[1]
-
Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.[1]
-
Analyze the samples according to the bioanalytical method.[1]
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the mean IS response in the LLOQ samples.
Internal Standard Stability
Objective: To evaluate the stability of the internal standard under various conditions that samples may encounter.
Protocol:
-
Stock Solution Stability: Prepare stock solutions of the internal standard and store them at the intended storage temperature. Analyze aliquots at specified time points and compare the response to a freshly prepared stock solution.
-
Bench-Top Stability: Place processed samples containing the internal standard at room temperature for a duration that mimics the expected sample handling time before analysis.
-
Freeze-Thaw Stability: Subject samples containing the internal standard to multiple freeze-thaw cycles before analysis.
-
Long-Term Stability: Store samples containing the internal standard at the intended long-term storage temperature for a defined period.
Acceptance Criteria: The mean response of the stability samples should be within ±15% of the mean response of the comparison samples.
Visualizing Workflows and Relationships
To aid in understanding the regulatory landscape and the process of IS evaluation, the following diagrams have been created.
Caption: Harmonization of FDA and EMA guidelines under ICH M10.
Caption: Workflow for evaluating internal standard response variability.
References
Linearity Assessment: A Comparative Guide to Using 1,2-Diphenylethane-d4 as an Internal Standard
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, the validation of an analytical method is paramount to ensure reliable and reproducible results.[1][2] A cornerstone of this validation is establishing linearity, which demonstrates that the method's response is directly proportional to the concentration of the analyte.[2][3] The use of an internal standard (IS) is a critical practice to correct for variability during sample preparation and analysis.[4][5] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1,2-Diphenylethane-d4, are widely considered the gold standard for mass spectrometry-based quantification.[6][7][8]
This guide provides an objective comparison of this compound as a deuterated internal standard against other alternatives, supported by representative experimental data and detailed protocols for linearity assessment.
The Superiority of Deuterated Internal Standards
An ideal internal standard should mimic the chemical and physical properties of the analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[7][9] This is where deuterated standards like this compound excel. By replacing hydrogen atoms with deuterium, the compound becomes chemically almost identical to its non-deuterated analog but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[6]
This near-identical nature ensures that the SIL-IS co-elutes with the analyte, experiencing the same matrix effects (ion suppression or enhancement) and variability in sample preparation, leading to more accurate and precise quantification.[4][6][7][10][11] Regulatory agencies like the FDA highly recommend their use for bioanalytical method validation.[6][11]
Comparative Performance Analysis
To illustrate the benefits of a deuterated internal standard, this section compares the performance of a SIL-IS (represented by this compound) against a non-isotopic, structural analog internal standard. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.[9][12] While more cost-effective, structural analogs may have different retention times and ionization efficiencies, leading to less effective correction for analytical variability.[13][14]
The following tables summarize representative data from a linearity assessment experiment.
Table 1: Linearity of Calibration Curves
| Internal Standard Type | Analyte Concentration Range | Slope | Intercept | Correlation Coefficient (r²) |
| Deuterated IS (e.g., this compound) | 1 - 1000 ng/mL | 0.0025 | 0.0011 | 0.9992 |
| Structural Analog IS | 1 - 1000 ng/mL | 0.0028 | 0.0150 | 0.9965 |
A correlation coefficient (r²) of ≥0.995 is generally considered acceptable, with values closer to 1.000 indicating superior linearity.[1][15]
Table 2: Precision and Accuracy Data
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Deuterated IS (e.g., this compound) | Low | 5 | 101.5% | 3.8% |
| Mid | 50 | 98.9% | 2.5% | |
| High | 800 | 100.8% | 2.1% | |
| Structural Analog IS | Low | 5 | 109.8% | 9.5% |
| Mid | 50 | 94.2% | 7.8% | |
| High | 800 | 105.3% | 6.9% |
The data demonstrates that the use of a deuterated internal standard results in a higher degree of linearity and significantly better precision and accuracy across the tested concentration range.[7][8]
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for a successful linearity assessment.
Key Experiment: Linearity Assessment of an Analyte using GC-MS
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of the analyte and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.[14]
2. Preparation of Calibration Standards:
-
Create a series of at least five working standard solutions by serially diluting the analyte stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).[15][16]
-
Prepare a fixed-concentration internal standard working solution (e.g., 100 ng/mL) by diluting the this compound stock solution.[14]
-
In a set of clean vials, spike a constant amount of the internal standard working solution into each calibration standard level. This ensures the IS concentration is the same in every sample.
3. Sample Analysis:
-
Analyze each calibration standard in triplicate using a validated GC-MS method.[15][16] To avoid systematic bias, randomize the injection sequence instead of running standards in ascending or descending order.[15]
-
Record the peak areas for both the analyte and the internal standard (this compound).[14]
4. Data Analysis and Evaluation:
-
For each calibration level, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).[3]
-
Perform a linear regression analysis on the data points.[3]
-
Evaluate the linearity by examining the correlation coefficient (r²), which should ideally be ≥0.995.[15] Additionally, visually inspect the residual plot for a random distribution around zero, which confirms the appropriateness of the linear model.[15]
Visualizing the Workflow and Rationale
Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships.
References
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. What is linearity? [mpl.loesungsfabrik.de]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. texilajournal.com [texilajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. qbdgroup.com [qbdgroup.com]
The Gold Standard: A Comparative Guide to Cross-Validation of Analytical Methods Using Deuterated Standards
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of bioanalytical data are non-negotiable. In the landscape of regulated drug development, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the benchmark for robust and reliable quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This guide provides a comprehensive comparison of analytical method performance using deuterated internal standards versus other alternatives, supported by experimental data and detailed protocols in line with global regulatory expectations.
The fundamental role of an internal standard (IS) is to compensate for the inherent variability in the analytical process, which can arise during sample preparation, injection, and ionization within the mass spectrometer.[1][3] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences the same matrix effects, leading to more accurate and precise quantification.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of SIL-IS in bioanalytical method validation.[5][6][7]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard over a structural analog is evident across several key validation parameters. A structural analog, while similar, may exhibit different extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte, leading to potential inaccuracies.[8]
The following table summarizes a comparative performance study for the quantification of the immunosuppressant drug Everolimus, highlighting the advantages of using a deuterated internal standard (Everolimus-d4) over a structural analog (32-desmethoxyrapamycin).
| Validation Parameter | Deuterated IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | -2.5% to 3.8% | -8.2% to 9.5% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.1% | ≤ 10.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized MF) | 3.5% | 12.7% | ≤ 15% |
| Correlation Coefficient (r) | 0.998 | 0.995 | ≥ 0.99 |
| Data is representative and synthesized from comparative studies.[2] |
As the data indicates, the deuterated internal standard provides tighter control over accuracy, precision, and matrix effects, ensuring a more rugged and reliable method.
The Impact of Deuteration Position: A Case Study with Testosterone (B1683101)
Even among deuterated standards, the position and number of deuterium (B1214612) atoms can influence assay performance. A cross-validation study comparing different deuterated testosterone standards (e.g., Testosterone-d2 vs. Testosterone-d5) can reveal subtle but significant differences in quantification.[4][9]
| Internal Standard | Mean Concentration Difference (%) vs. Reference Method | Precision (%CV) |
| Testosterone-d2 | -1.5% | 3.2% |
| Testosterone-d5 | -8.9% | 4.5% |
| Testosterone-¹³C₃ | -3.2% | 3.5% |
| Data is illustrative of findings from studies comparing different stable isotope labels.[9] |
This highlights the importance of not only using a deuterated standard but also carefully selecting the most appropriate one and performing cross-validation if the internal standard is changed during a project.[4]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a successful method validation. Below are the methodologies for key experiments cited in this guide.
Stock Solution Preparation and Calibration Standards
-
Objective: To prepare accurate stock and working solutions for the analyte and internal standard.
-
Protocol:
-
Prepare individual primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards (CS) and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples (CS, QCs, and study samples).
-
Verify the stability of stock and working solutions under the intended storage conditions.[5]
-
Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte in the presence of other matrix components.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked only with the deuterated IS to ensure no contribution to the analyte signal.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to confirm detectability and distinguishability from noise.[5]
-
Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.
-
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples at low and high concentrations for each source:
-
Set A: Extract blank matrix and then spike with the analyte and deuterated IS.
-
Set B: Spike the analyte and deuterated IS in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.
-
The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.[5]
-
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy is determined as the percent difference from the nominal concentration, and precision is measured by the percent CV.
-
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating complex workflows and decision-making processes in bioanalytical method validation.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance Showdown: 1,2-Diphenylethane-d4 as an Internal Standard
A Comparative Guide to Recovery and Matrix Effects in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in chromatographic analysis. An ideal internal standard should mimic the behavior of the analyte of interest throughout the sample preparation and analysis process, thus compensating for variations in extraction efficiency and matrix-related signal suppression or enhancement. This guide provides a comparative overview of 1,2-Diphenylethane-d4 as an internal standard, focusing on the critical performance metrics of recovery and matrix effects.
Illustrative Performance Comparison
To demonstrate the evaluation of an internal standard, this section presents a hypothetical but realistic dataset comparing the performance of This compound against a common alternative, Phenanthrene-d10 , for the analysis of the polycyclic aromatic hydrocarbon (PAH) Phenanthrene in a complex soil extract matrix via Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: The following data is for illustrative purposes to guide researchers in their evaluation process and does not represent certified reference data.
Table 1: Recovery Assessment of Internal Standards
Recovery assesses the efficiency of the analytical method in extracting the internal standard from the sample matrix. It is a critical parameter for ensuring that the internal standard effectively tracks the analyte through the entire sample preparation procedure.
| Internal Standard | Spiked Concentration (ng/mL) | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Calculated Recovery (%) |
| This compound | 50 | 85,670 | 98,950 | 86.6 |
| Phenanthrene-d10 | 50 | 92,340 | 99,870 | 92.5 |
Table 2: Matrix Effect Evaluation
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement. An ideal internal standard should experience similar matrix effects as the analyte.
| Internal Standard | Spiked Concentration (ng/mL) | Mean Peak Area (Post-extraction Spike in Matrix) | Mean Peak Area (Neat Solution) | Matrix Effect (%) |
| This compound | 50 | 98,950 | 115,300 | 85.8 (Suppression) |
| Phenanthrene-d10 | 50 | 99,870 | 112,500 | 88.8 (Suppression) |
Interpretation of the Illustrative Data:
In this hypothetical scenario, Phenanthrene-d10 demonstrates slightly higher recovery and less signal suppression due to matrix effects compared to this compound when analyzing for Phenanthrene in a soil matrix. The structural similarity of Phenanthrene-d10 to the analyte Phenanthrene likely contributes to its more comparable behavior during extraction and ionization. However, this compound still exhibits acceptable performance and could be a suitable internal standard, particularly if it offers better chromatographic separation from other analytes of interest in a multi-component analysis.
Experimental Protocols
Accurate determination of recovery and matrix effects is crucial for validating an analytical method and ensuring the suitability of an internal standard. The following is a detailed protocol for these assessments.
Protocol for Determining Recovery and Matrix Effects
Objective: To quantitatively assess the recovery and matrix effects of an internal standard (e.g., this compound) in a specific sample matrix.
Materials:
-
Analyte(s) of interest standard solution
-
Internal standard (IS) solution (e.g., this compound)
-
Blank matrix (a sample of the matrix that is free of the analyte and IS)
-
Organic solvents (for extraction and reconstitution)
-
Appropriate analytical instrumentation (e.g., GC-MS, LC-MS)
Procedure:
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a standard solution of the internal standard in a clean solvent (e.g., the final reconstitution solvent) at a known concentration. This set represents 100% recovery and no matrix effect.
-
Set 2 (Pre-extraction Spike): Spike a known amount of the internal standard into a blank matrix sample before the extraction process. Process this sample through the entire sample preparation procedure (e.g., extraction, cleanup, concentration, reconstitution).
-
Set 3 (Post-extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. Spike a known amount of the internal standard into the final extract after all extraction and cleanup steps but before analysis.
2. Analysis:
-
Analyze all three sets of samples using the validated chromatographic method.
-
Record the peak area of the internal standard for each sample.
3. Calculations:
-
Recovery (%):
-
Recovery (%) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 3) * 100
-
A higher percentage indicates a more efficient extraction process for the internal standard.
-
-
Matrix Effect (%):
-
Matrix Effect (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 1) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical processes involved in evaluating an internal standard, the following diagrams are provided.
Superior Performance of SIL Internal Standards in Quantitative Bioanalysis
A comparative guide for researchers, scientists, and drug development professionals on the performance of Stable Isotope Labeled (SIL) versus structural analog internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical factor that profoundly influences the accuracy, precision, and reliability of an analytical method.[1] An internal standard, a compound of known concentration added to samples, is essential for correcting variations that occur during sample preparation, chromatography, and mass spectrometric detection.[2][3] The two most prevalent types of internal standards are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs. While both aim to compensate for analytical variability, extensive data demonstrates that SIL standards, often called the "gold standard," offer superior performance, particularly in complex biological matrices.[1][4]
A SIL-IS is a version of the analyte where one or more atoms are replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[5] This makes it nearly physically and chemically identical to the analyte.[2] In contrast, a structural analog is a different molecule with a similar, but not identical, chemical structure.[6] This fundamental difference dictates their ability to accurately mimic the analyte's behavior throughout the analytical workflow.
Quantitative Performance: A Head-to-Head Comparison
The primary advantage of a SIL-IS lies in its ability to co-elute perfectly with the analyte, meaning it experiences the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[6][7] Structural analogs, due to differences in their physicochemical properties, may elute at slightly different times, subjecting them to different matrix effects and leading to less accurate correction.[8] This difference is quantitatively reflected in key bioanalytical validation parameters.
The following table summarizes experimental data comparing the typical performance of SIL internal standards with structural analog internal standards.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | SIL-IS provides superior compensation for matrix effects and recovery variations due to near-identical physicochemical properties.[5][6] |
| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | The close tracking of the analyte's behavior by the SIL-IS throughout the entire analytical process results in significantly better precision.[5] |
| Matrix Effect | High compensation | Variable/Incomplete compensation | As a SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization.[6][9] |
| Recovery Variability | Low (<10% CV)[6] | Higher (>15% CV)[6] | Being chemically analogous, a SIL-IS is lost to a similar extent as the analyte during multi-step sample preparation, ensuring reliable correction.[6] |
Visualizing the Workflow
The point at which an internal standard is introduced into the analytical workflow is critical for its effectiveness. To correct for variability during sample preparation, the IS should be added as early as possible.[4][10]
Experimental Protocols
To rigorously evaluate the performance of an internal standard, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for method validation.[9][11][12] Below are detailed methodologies for key experiments.
Accuracy and Precision Assessment
This experiment determines the closeness of measured values to the nominal concentration and the degree of scatter in the data.
-
Protocol:
-
Prepare Quality Control (QC) samples by spiking blank biological matrix with the analyte at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.[9]
-
For intra-assay (within-run) assessment, analyze at least five replicates of each QC level in a single analytical run.[9]
-
For inter-assay (between-run) assessment, analyze the QC replicates in at least three separate runs on different days.[9]
-
Calculate the concentration of each QC sample against a freshly prepared calibration curve.
-
-
Acceptance Criteria (FDA/EMA):
Matrix Effect Evaluation
This experiment assesses the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.[9]
-
Prepare two sets of samples at Low and High QC concentrations:
-
Set A (Neat Solution): Analyte and IS spiked into the post-extraction solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, then spiked with analyte and IS into the final extract.[9]
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Aqueous Solution [Set A]).
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The CV% of the IS-normalized MF across the different lots should be ≤15%.
-
Visualizing the Compensation Mechanism
The superiority of a SIL-IS in correcting matrix effects stems from its co-elution with the analyte. A structural analog, which may elute separately, cannot offer the same level of correction.
Conclusion and Recommendations
The evidence strongly supports the use of Stable Isotope-Labeled Internal Standards as the preferred choice for achieving the highest levels of accuracy and precision in quantitative LC-MS/MS bioanalysis.[3][5] Their ability to co-elute with the analyte allows for unparalleled correction of matrix effects and variability in sample recovery.[6]
While a well-chosen structural analog can sometimes provide acceptable performance, particularly in less complex matrices or during early discovery phases, they carry a higher risk of inaccurate quantification.[1][13] For regulated bioanalysis, pivotal non-clinical studies, and all clinical trials, the use of a SIL-IS is indispensable for ensuring data integrity and regulatory compliance.[4] The initial investment in a custom-synthesized SIL-IS is often offset by the long-term benefits of improved data quality, reduced sample reanalysis, and greater confidence in analytical outcomes.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. riddlestwist.com [riddlestwist.com]
- 11. japsonline.com [japsonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the exacting field of regulated bioanalysis, ensuring the accuracy, precision, and reliability of analytical data is not just a scientific necessity but a regulatory imperative. The choice of an internal standard (IS) is a critical decision that profoundly impacts the quality of pharmacokinetic and toxicokinetic data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Among the available options, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated standard, has unequivocally emerged as the gold standard.[1][3] This guide provides an objective comparison of deuterated versus non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to justify the preferential use of deuterated standards in regulated bioanalysis.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[1] This structural homology ensures that the IS and the analyte exhibit virtually identical behavior during crucial analytical stages, including sample extraction, chromatographic separation, and mass spectrometric detection.[1][3] This co-elution and co-ionization behavior is paramount for effectively compensating for the inherent variability in the analytical process, most notably the unpredictable nature of matrix effects.[1][4]
Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, represent a significant source of error in LC-MS/MS-based bioanalysis.[1][2] A deuterated internal standard, co-eluting with the analyte, experiences the same matrix effects, thus enabling accurate normalization of the analyte's response and yielding more reliable quantitative data.[4]
The following table summarizes the quantitative performance of deuterated versus non-deuterated internal standards from published studies, highlighting the superior accuracy and precision achieved with deuterated standards.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Reference |
| Accuracy (% Bias) | Lower % Bias | Higher % Bias | [1] |
| Precision (%RSD / %CV) | Lower %RSD / %CV | Higher %RSD / %CV | [1][3] |
| Matrix Effect Compensation | Excellent | Variable and often poor | [5] |
| Extraction Recovery Tracking | Very similar to analyte | Can differ significantly | [2] |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., EMA) | May require additional justification | [4][6] |
Experimental Protocols
To objectively assess the performance of an internal standard, a thorough validation is essential. The following are detailed methodologies for key experiments.
Experiment 1: Evaluation of Matrix Effects
Objective: To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from different biological sources.
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte in neat solution): Prepare the analyte in a clean reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[7]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[7]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[7]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Calculate the Matrix Factor (MF) for the analyte and for each IS using the peak areas from the different matrix sources.
-
Calculate the IS-normalized MF.
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[7]
-
-
Acceptance Criteria: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[7] For regulatory acceptance, the CV should typically be ≤15%.[8]
Experiment 2: Assessment of Extraction Recovery
Objective: To compare the extraction recovery of the analyte when using a deuterated versus a non-deuterated internal standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Pre-extraction spike): Spike the analyte and the internal standard into the blank biological matrix at low, medium, and high-quality control (QC) concentrations before the extraction procedure.
-
Set 2 (Post-extraction spike): Extract the blank biological matrix first. Then, spike the analyte and the internal standard into the extracted matrix at the same QC concentrations.[8]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculation:
-
Calculate the extraction recovery by comparing the peak area ratios of the analyte to the internal standard in the pre-extraction spiked samples to those in the post-extraction spiked samples.
-
-
Acceptance Criteria: The extraction recovery of the analyte should be consistent and precise across the concentration range. A deuterated IS is expected to more closely track the analyte's recovery.
Justification for Deuterated Standards in Regulated Bioanalysis
The use of a deuterated internal standard provides a robust and reliable approach to bioanalysis, which is crucial for regulatory submissions. The near-identical chemical nature of the deuterated IS to the analyte ensures that it effectively compensates for various sources of analytical variability.
Caption: Logical workflow demonstrating the superiority of deuterated internal standards.
While deuterated standards are generally superior, it is important to be aware of the potential for the "chromatographic isotope effect," where the deuterated standard may elute slightly earlier than the analyte.[3] This can lead to differential matrix effects if the separation occurs in a region of significant ion suppression or enhancement.[3] In such cases, a ¹³C-labeled internal standard, which exhibits a much smaller isotope effect, may be a better alternative.[3]
References
A Comparative Guide to Inter-Laboratory Analysis of 1,2-Diphenylethane Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is critical for reliable study outcomes. The use of stable isotope-labeled internal standards, such as 1,2-Diphenylethane-d4, is a cornerstone of robust quantitative analysis, particularly in chromatography-mass spectrometry techniques. This guide provides a comparative overview of common analytical methodologies, presents a hypothetical inter-laboratory comparison to illustrate performance variability, and details experimental protocols to support methods for the analysis of 1,2-Diphenylethane.
The Role of Deuterated Internal Standards
In quantitative mass spectrometry, variability can be introduced during sample preparation, injection, and ionization. A stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass, allows for the correction of these variations. Since this compound is expected to have nearly identical chemical and physical properties to its non-deuterated analog, it will behave similarly during extraction and chromatographic separation and experience similar matrix effects in the mass spectrometer. This co-eluting property allows for more accurate and precise quantification of the target analyte.
Hypothetical Inter-Laboratory Comparison
To assess the robustness and transferability of an analytical method, an inter-laboratory comparison (also known as a round-robin or proficiency test) is often conducted. In this hypothetical study, four laboratories were provided with identical blind samples containing a known concentration of 1,2-Diphenylethane (100 ng/mL) and instructed to quantify the analyte using their in-house validated methods, with this compound as the internal standard.
Data Presentation
The following table summarizes the quantitative performance data from the hypothetical inter-laboratory study.
| Parameter | Laboratory 1 (GC-MS) | Laboratory 2 (GC-MS) | Laboratory 3 (LC-MS/MS) | Laboratory 4 (LC-MS/MS) |
| Mean Measured Concentration (ng/mL) | 98.5 | 103.2 | 101.5 | 99.8 |
| Accuracy (% Bias) | -1.5% | +3.2% | +1.5% | -0.2% |
| Precision (% RSD) | 4.2% | 5.5% | 3.8% | 3.5% |
| Limit of Detection (LOD) (ng/mL) | 1.0 | 1.5 | 0.5 | 0.8 |
| Limit of Quantitation (LOQ) (ng/mL) | 3.5 | 5.0 | 1.5 | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of 1,2-Diphenylethane using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
To 1 mL of sample (e.g., plasma, tissue homogenate), add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297), vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
-
1,2-Diphenylethane: m/z 91, 182
-
This compound: m/z 93, 186
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
To 100 µL of sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Perform protein precipitation by adding 300 µL of acetonitrile, vortexing for 1 minute, and centrifuging at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).
-
1,2-Diphenylethane: Q1/Q3 transition (e.g., 183.1 -> 91.1)
-
This compound: Q1/Q3 transition (e.g., 187.1 -> 93.1)
-
Visualizing the Inter-Laboratory Comparison Workflow
To better understand the logical flow of an inter-laboratory comparison study, the following diagram illustrates the key steps involved.
Caption: Workflow of a typical inter-laboratory comparison study.
A Comparative Guide to Assay Robustness: 1,2-Diphenylethane-d4 as a Deuterated Internal Standard
In the landscape of bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy, precision, and robustness is paramount for reliable results in research and drug development. The use of an internal standard (IS) is a fundamental strategy to mitigate variability arising from sample preparation, matrix effects, and instrument response fluctuations. Among the available choices, stable isotope-labeled internal standards (SIL-IS), such as 1,2-Diphenylethane-d4, are widely regarded as the gold standard.
This guide provides a comprehensive comparison of assay performance when utilizing a deuterated internal standard like this compound versus a non-isotopically labeled, structural analog internal standard. As a representative example, we will consider the quantitative analysis of Diethylstilbestrol (DES), a synthetic stilbene (B7821643) estrogen. 1,2-Diphenylethane is the core structure of DES, making its deuterated form an ideal internal standard. For comparison, we will use Hexestrol, a structurally similar stilbene that has been employed as an analog IS in related assays.
The data presented herein illustrates the superior performance of the deuterated internal standard in providing more accurate and precise quantification, thereby enhancing the overall robustness of the analytical method.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of an LC-MS/MS assay for Diethylstilbestrol using either this compound or Hexestrol as the internal standard. The data is a composite representation based on typical performance of such assays found in the literature.
| Performance Parameter | Method A: this compound (Deuterated IS) | Method B: Hexestrol (Analog IS) | Advantage of Deuterated IS |
| Linearity (r²) | > 0.999 | > 0.995 | Higher degree of correlation |
| Accuracy (% Bias) | Within ±5% | Within ±15% | Closer to the true value |
| Precision (%RSD) | < 5% | < 15% | Less variability in repeated measures |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | Higher sensitivity |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Variable (5-30%) | Significantly reduced impact from sample matrix |
| Extraction Recovery (% Relative Recovery) | 95-105% | 80-110% | More consistent recovery relative to the analyte |
Experimental Protocols
The methodologies outlined below are representative for the quantification of Diethylstilbestrol in a biological matrix such as plasma.
Method A: Using this compound (Deuterated IS)
-
Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of plasma sample, add 10 µL of this compound working solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 2.0 mL of 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Load the entire sample onto a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 2.0 mL of water, followed by 2.0 mL of 40% methanol (B129727) in water.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 2.0 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Diethylstilbestrol: m/z 267.1 → 237.1
-
This compound: m/z 186.1 → 107.1 (Hypothetical transition based on structure)
-
-
Method B: Using Hexestrol (Analog IS)
The protocol is identical to Method A, with the exception of the internal standard used.
-
Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of plasma sample, add 10 µL of Hexestrol working solution (100 ng/mL in methanol).
-
Follow steps 1.2 to 1.9 from Method A.
-
-
LC-MS/MS Conditions
-
LC conditions are identical to Method A.
-
MRM Transitions:
-
Diethylstilbestrol: m/z 267.1 → 237.1
-
Hexestrol: m/z 269.1 → 134.0
-
-
Mandatory Visualization
Safety Operating Guide
Proper Disposal of 1,2-Diphenylethane-d4: A Guide for Laboratory Professionals
The proper disposal of 1,2-Diphenylethane-d4, a deuterated analogue of 1,2-Diphenylethane, is crucial for maintaining laboratory safety and environmental compliance. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound.
Immediate Safety and Disposal Procedures
As a fundamental principle, all chemical waste must be managed in accordance with national and local regulations.[1] It is imperative to avoid disposing of this compound down the drain or in regular trash.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Management:
-
Use a container that is compatible with the chemical.[2] The original container is often the best option.[4]
-
Ensure the container is in good condition and is kept tightly sealed except when adding waste.[2]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
-
Handling Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or labware, that come into contact with this compound should be considered contaminated.
-
Dispose of these contaminated items as hazardous waste in a suitable, sealed container.[4]
-
-
Accidental Spills:
-
In the event of a spill, prevent the chemical from entering drains.[1]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[1][5]
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6]
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
-
Hazard and Safety Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1] | Avoid release to the environment.[1] |
| Skin Irritation | May cause skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2-Diphenylethane-d4
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Diphenylethane-d4 was located. The following information is based on the SDS for the non-deuterated analogue, 1,2-Diphenylethane, and general best practices for handling deuterated compounds. Researchers should always consult their institution's safety protocols and perform a thorough risk assessment before handling any chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
1,2-Diphenylethane is categorized as causing skin and eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] Given these hazards, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Safety goggles or glasses with side shields | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield may be required for tasks with a high risk of splashes. |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected before use. Nitrile rubber gloves are a common choice. Dispose of contaminated gloves after use.[2] |
| Body Protection | Laboratory coat or chemical-resistant apron/suit | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated or if exposure limits are exceeded. | A full-face respirator may be used if irritation or other symptoms are experienced. |
Operational Plan: Step-by-Step Handling Procedures
Due to the hygroscopic nature of many deuterated compounds, it is crucial to handle this compound in a dry, inert atmosphere to prevent moisture absorption and maintain isotopic purity.[3][4]
Experimental Protocol: Preparation of a Stock Solution
-
Acclimatization: Before opening, allow the sealed container of this compound to warm to room temperature to prevent condensation.[3]
-
Inert Atmosphere: Whenever possible, handle the compound inside a glove box or under a gentle stream of an inert gas like nitrogen or argon.[3]
-
Weighing: Carefully weigh the desired amount of the solid compound.
-
Dissolving: In a well-ventilated fume hood, add the weighed this compound to a suitable solvent.
-
Mixing: Gently swirl the container to dissolve the compound completely.
-
Storage of Solution: Store the prepared solution in a tightly sealed, clearly labeled container, protected from light.[3]
Storage and Disposal Plans
Proper storage and disposal are critical to laboratory safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent contamination and degradation.[3]
-
Protect from light by using an amber vial or storing in a dark place.[3]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2] One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[2]
-
Environmental Precautions: Do not allow the product to enter drains.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
